Perk-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H16F2N4O2 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
1-[5-(4-aminofuro[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-(2,5-difluorophenyl)ethanone |
InChI |
InChI=1S/C22H16F2N4O2/c23-15-2-3-17(24)14(8-15)9-19(29)28-6-5-13-7-12(1-4-18(13)28)16-10-30-22-20(16)21(25)26-11-27-22/h1-4,7-8,10-11H,5-6,9H2,(H2,25,26,27) |
InChI Key |
VODMNNHLALPLST-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=COC4=NC=NC(=C34)N)C(=O)CC5=C(C=CC(=C5)F)F |
Origin of Product |
United States |
Foundational & Exploratory
Perk-IN-3: A Technical Guide to its Mechanism of Action in the Unfolded Protein Response
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of Perk-IN-3, a potent inhibitor of the Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK). This document details the role of PERK in the Unfolded Protein Response (UPR), the inhibitory action of this compound, and the experimental protocols used to characterize its activity.
Introduction to the Unfolded Protein Response and the PERK Pathway
The endoplasmic reticulum (ER) is a critical organelle responsible for the proper folding and modification of a significant portion of the cell's proteins.[1] A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress.[1] To counteract this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[2] The UPR aims to restore ER homeostasis by attenuating protein synthesis, upregulating the expression of chaperone proteins to assist in protein folding, and enhancing ER-associated degradation (ERAD) of misfolded proteins.[2][3]
The UPR is mediated by three primary ER-resident transmembrane proteins: Inositol-requiring enzyme 1 (IRE1), Activating transcription factor 6 (ATF6), and PERK.[1] Under normal conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (also known as GRP78).[1] Upon the accumulation of unfolded proteins, BiP dissociates from these sensors, leading to their activation.[3]
This guide focuses on the PERK branch of the UPR. Activation of PERK involves its oligomerization and autophosphorylation.[4][5] The activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.[3][6] This phosphorylation event has two major consequences:
-
Global attenuation of protein synthesis: Phosphorylated eIF2α (p-eIF2α) inhibits the guanine nucleotide exchange factor eIF2B, which is essential for the initiation of cap-dependent translation. This global shutdown of protein synthesis reduces the influx of new proteins into the already stressed ER.[3][6]
-
Preferential translation of specific mRNAs: Paradoxically, p-eIF2α facilitates the translation of certain mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions. A key target of this preferential translation is the activating transcription factor 4 (ATF4).[3][7]
ATF4, in turn, translocates to the nucleus and induces the transcription of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis.[7][8] A critical pro-apoptotic target of ATF4 is the C/EBP homologous protein (CHOP), also known as DNA damage-inducible transcript 3 (DDIT3).[7]
This compound: A Potent Inhibitor of the PERK Pathway
This compound is a small molecule inhibitor of PERK with a reported half-maximal inhibitory concentration (IC50) of 7.4 nM.[9] By directly targeting the kinase activity of PERK, this compound prevents the autophosphorylation of PERK and the subsequent phosphorylation of eIF2α. This inhibition blocks the downstream signaling cascade, thereby preventing the global attenuation of protein synthesis and the preferential translation of ATF4.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding pocket of the PERK kinase domain. This prevents the transfer of a phosphate group from ATP to PERK itself (autophosphorylation) and to its substrate, eIF2α. The consequences of this inhibition are the suppression of the PERK-mediated stress response.
The following diagram illustrates the PERK signaling pathway and the point of intervention by this compound.
Caption: PERK signaling and this compound inhibition.
Quantitative Data for PERK Modulators
The following table summarizes the inhibitory or activating concentrations of this compound and other commonly used PERK modulators.
| Compound Name | Type | IC50 / EC50 | Notes |
| This compound | Inhibitor | 7.4 nM [9] | A potent and selective PERK inhibitor. |
| GSK2606414 | Inhibitor | 0.4 nM[10] | A highly potent and selective PERK inhibitor. |
| GSK2656157 | Inhibitor | 0.9 nM[10] | A selective and ATP-competitive PERK inhibitor. |
| AMG PERK 44 | Inhibitor | 6 nM[10] | A highly selective and orally active PERK inhibitor. |
| ISRIB (trans-isomer) | Inhibitor | 5 nM[10] | A potent inhibitor of the integrated stress response downstream of PERK. |
| CCT020312 | Activator | 5.1 µM[10] | A selective activator of PERK. |
| Salubrinal | Inhibitor | ~15 µM (EC50)[10] | An inhibitor of eIF2α dephosphorylation, indirectly enhancing p-eIF2α levels. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro PERK Kinase Assay
This assay directly measures the ability of this compound to inhibit the kinase activity of PERK.
Objective: To determine the IC50 of this compound for PERK kinase.
Materials:
-
Recombinant human PERK kinase domain
-
Recombinant human eIF2α protein
-
ATP, [γ-³²P]ATP
-
This compound
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
SDS-PAGE gels
-
Phosphorimager
Procedure:
-
Prepare a serial dilution of this compound in the kinase reaction buffer.
-
In a microcentrifuge tube, combine the recombinant PERK kinase domain with the various concentrations of this compound or vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of recombinant eIF2α, ATP, and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the amount of ³²P incorporated into eIF2α using a phosphorimager.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: In Vitro PERK Kinase Assay Workflow.
Western Blot Analysis of eIF2α Phosphorylation
This cellular assay determines the effect of this compound on PERK activity within a cellular context by measuring the phosphorylation of its direct substrate, eIF2α.
Objective: To assess the inhibition of ER stress-induced eIF2α phosphorylation by this compound in cultured cells.
Materials:
-
Cultured cells (e.g., HEK293T, HeLa)
-
ER stress inducer (e.g., tunicamycin, thapsigargin)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-eIF2α (Ser51), anti-total-eIF2α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Induce ER stress by adding an ER stress inducer (e.g., 1 µg/mL tunicamycin) for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-eIF2α overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total eIF2α as a loading control.
Caption: Western Blot Workflow for p-eIF2α.
Quantitative Real-Time PCR (qRT-PCR) for ATF4 and CHOP Expression
This assay measures the downstream consequences of PERK inhibition by quantifying the mRNA levels of ATF4 target genes.
Objective: To determine if this compound inhibits the ER stress-induced transcription of ATF4 and CHOP.
Materials:
-
Cultured cells
-
ER stress inducer
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for ATF4, CHOP, and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
Treat cells with this compound and an ER stress inducer as described in the Western blot protocol.
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for ATF4, CHOP, and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Conclusion
This compound is a potent and specific inhibitor of the PERK kinase, a key mediator of the Unfolded Protein Response. By blocking the phosphorylation of eIF2α, this compound prevents the downstream signaling events of the PERK pathway, including the attenuation of protein synthesis and the induction of ATF4 and its target genes. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound and other PERK modulators, which are of significant interest for the development of therapeutics for diseases associated with ER stress, such as neurodegenerative disorders and cancer.
References
- 1. Molecular Pathways: The PERKs and Pitfalls of Targeting the Unfolded Protein Response in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. [PDF] The structure of the PERK kinase domain suggests the mechanism for its activation. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Transcription factor ATF4 directs basal and stress-induced gene expression in the unfolded protein response and cholesterol metabolism in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to the PERK Signaling Pathway and its Downstream Targets
For Researchers, Scientists, and Drug Development Professionals
Initial Note: The term "Perk-IN-3 signaling pathway" does not correspond to a recognized signaling cascade in publicly available scientific literature. This guide will focus on the well-established Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK) signaling pathway , a critical component of the Unfolded Protein Response (UPR). It is presumed that "this compound" may refer to an inhibitor or modulator of this pathway.
Executive Summary
The PERK signaling pathway is one of the three principal branches of the Unfolded Protein Response (UPR), an evolutionarily conserved cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[1][2] The UPR's primary objective is to restore ER homeostasis by attenuating protein translation, upregulating the production of molecular chaperones, and enhancing ER-associated degradation (ERAD) of misfolded proteins.[1][3] If ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response.[1][4] The PERK pathway plays a pivotal role in this cellular fate decision, making it a crucial area of study for various pathologies, including cancer, neurodegenerative diseases, and metabolic disorders.[5][6] This document provides a comprehensive overview of the PERK signaling cascade, its key downstream targets, quantitative data on pathway activation, detailed experimental protocols for its study, and visual representations of the pathway and associated workflows.
The Core PERK Signaling Pathway
Under homeostatic conditions, PERK is maintained in an inactive state through its association with the ER chaperone protein BiP (also known as GRP78).[4][7] Upon the accumulation of unfolded proteins, BiP preferentially binds to these substrates, leading to its dissociation from PERK.[7][8] This dissociation allows PERK to oligomerize and undergo trans-autophosphorylation, resulting in its activation.[3][9]
Activated PERK is a serine/threonine kinase with two primary downstream effects:
-
Global Translation Attenuation: Activated PERK phosphorylates the α-subunit of the eukaryotic initiation factor 2 (eIF2α) at Serine 51.[10][11] This phosphorylation event inhibits the guanine nucleotide exchange factor eIF2B, thereby preventing the formation of the ternary complex (eIF2-GTP-tRNAiMet) required for the initiation of translation.[12] This leads to a global reduction in protein synthesis, alleviating the protein folding load on the ER.[9][13]
-
Preferential Translation of Stress-Response Transcription Factors: Paradoxically, while global translation is attenuated, the phosphorylation of eIF2α facilitates the preferential translation of specific mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions. The most notable of these is the Activating Transcription Factor 4 (ATF4).[10][14]
ATF4 is a key transcription factor that translocates to the nucleus and induces the expression of a wide array of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis.[9][14] A critical pro-apoptotic target of ATF4 is the C/EBP homologous protein (CHOP), also known as GADD153.[1][14]
Key Downstream Targets of the PERK Pathway
The downstream effects of PERK activation are multifaceted, influencing cell survival, apoptosis, and inflammation. The primary targets and their functions are summarized below:
-
eIF2α: The direct substrate of PERK. Its phosphorylation is a central event in the Integrated Stress Response (ISR).[15]
-
ATF4: A transcription factor preferentially translated upon eIF2α phosphorylation. It upregulates genes involved in amino acid synthesis, transport, and redox homeostasis.[9][14]
-
CHOP (GADD153): A pro-apoptotic transcription factor induced by ATF4 during prolonged ER stress. CHOP promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic factors.[1][11][14]
-
GADD34: A regulatory protein induced by ATF4 that forms a complex with protein phosphatase 1 (PP1) to dephosphorylate eIF2α, creating a negative feedback loop to restore protein synthesis.[16]
-
Nrf2 (Nuclear factor erythroid 2-related factor 2): PERK can also directly phosphorylate Nrf2, a transcription factor that regulates the expression of antioxidant genes. This provides a mechanism for combating oxidative stress that often accompanies ER stress.[9][17][18]
-
Inflammatory Mediators: The PERK pathway can influence inflammation by upregulating cytokines such as IL-1β, TNF-α, IL-6, and IL-8 through ATF4/NF-κB and other signaling axes.[17]
Quantitative Data on PERK Pathway Modulation
The following tables summarize representative quantitative data from studies investigating the modulation of the PERK pathway.
Table 1: Effect of PERK Activation on Downstream Target mRNA Expression
| Treatment | Target Gene | Cell Line | Fold Change (vs. Control) | Reference |
| Tunicamycin (2 µg/mL, 6h) | ATF4 | MEFs | ~3.5 | [19] |
| Tunicamycin (2 µg/mL, 6h) | CHOP | MEFs | ~12 | [19] |
| TLR4 RNAi (48h) | ATF4 | JJN3 | ~2.0 | [20] |
| TLR4 RNAi (48h) | CHOP | JJN3 | ~2.5 | [20] |
Table 2: Effect of PERK Pathway Modulation on Protein Phosphorylation
| Treatment | Phospho-Protein | Cell Line | Observation | Reference |
| Tunicamycin (1 µg/mL, 3h) | p-eIF2α | Macrophages | Marked Increase | [21] |
| PERK Activator CCT020312 (14 µM, 24h) | p-eIF2α | MCF-7 | Significant Increase | [22] |
| P58IPK Overexpression + Thapsigargin | p-eIF2α | P58IPK-regulated cells | Lower levels vs. control | [16] |
| Taxol (10 nM, 24h) | p-PERK (Thr980) | COLO205 | Significant Increase | [23] |
Experimental Protocols
Detailed methodologies for key experiments used to study the PERK signaling pathway are provided below.
Western Blot Analysis for PERK Pathway Proteins
This protocol is used to detect the expression and phosphorylation status of key proteins in the PERK pathway.
-
Cell Lysis:
-
Treat cells with the desired compounds (e.g., ER stress inducers like tunicamycin or thapsigargin) for the specified duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[24][25]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Electrotransfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP) overnight at 4°C.[20][24][25]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
Quantitative Real-Time PCR (qRT-PCR) for ATF4 and CHOP mRNA
This protocol is used to measure the relative abundance of target gene transcripts.
-
RNA Isolation:
-
Treat cells as required.
-
Isolate total RNA using a commercial kit (e.g., RNeasy Kit) following the manufacturer's instructions, including an on-column DNase I treatment to eliminate genomic DNA contamination.[27]
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.[28]
-
-
qRT-PCR:
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.[27]
-
Immunofluorescence Microscopy for p-eIF2α
This protocol allows for the visualization and quantification of eIF2α phosphorylation at a single-cell level.
-
Cell Preparation:
-
Grow cells on glass coverslips and treat them as required.
-
Fix the cells with 3-4% paraformaldehyde in PBS for 20 minutes at room temperature.[25]
-
-
Permeabilization and Blocking:
-
Antibody Incubation:
-
Incubate the cells with a primary antibody against p-eIF2α (Ser51) for 1 hour at room temperature.
-
Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour.
-
-
Mounting and Imaging:
-
Mount the coverslips on microscope slides using a mounting medium containing a nuclear counterstain like DAPI.
-
Acquire images using a fluorescence microscope.
-
-
Quantification:
-
Quantify the fluorescence intensity of p-eIF2α per cell using image analysis software.[29]
-
Visualizations
PERK Signaling Pathway Diagram
References
- 1. Unfolded protein response - Wikipedia [en.wikipedia.org]
- 2. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unfolded Protein Response (UPR) Pathway and ER Stress FAQs [bio-techne.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Recent insights into PERK-dependent signaling from the stressed endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PERK pathway: beneficial or detrimental for neurodegenerative diseases and tumor growth and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. eIFα Quantification Service - Creative Biolabs [creative-biolabs.com]
- 13. Understanding the Unfolded Protein Response (UPR) Pathway: Insights into Neuropsychiatric Disorders and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PERK-Opathies: An Endoplasmic Reticulum Stress Mechanism Underlying Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Overview of Methods for Detecting eIF2α Phosphorylation and the Integrated Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Control of PERK eIF2α kinase activity by the endoplasmic reticulum stress-induced molecular chaperone P58IPK - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. PERK promotes cancer cell proliferation and tumor growth by limiting oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 19. molbiolcell.org [molbiolcell.org]
- 20. researchgate.net [researchgate.net]
- 21. tabaslab.com [tabaslab.com]
- 22. Activation of PERK/eIF2α/ATF4 signaling inhibits ERα expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Activation of PERK Contributes to Apoptosis and G2/M Arrest by Microtubule Disruptors in Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. C/EBP Homology Protein (CHOP) Interacts with Activating Transcription Factor 4 (ATF4) and Negatively Regulates the Stress-dependent Induction of the Asparagine Synthetase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Quantification of eIF2α Phosphorylation Associated with Mitotic Catastrophe by Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and Chemical Synthesis of Perk-IN-3: A Technical Guide
This document provides an in-depth overview of Perk-IN-3, a potent and selective inhibitor of the Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). It is intended for researchers, scientists, and drug development professionals interested in the modulation of the Unfolded Protein Response (UPR) pathway. This guide covers the discovery, detailed chemical synthesis, and key experimental protocols for the characterization of this compound.
Discovery and Selectivity
This compound was identified through a medicinal chemistry effort to develop potent and selective inhibitors of PERK, a critical kinase in the UPR signaling pathway. The compound emerged from a series of 7-azaindole derivatives and was found to be a highly effective inhibitor of PERK's kinase activity.
A key aspect of its development was ensuring high selectivity against other kinases, particularly GCN2, which shares substrate homology with PERK. This compound demonstrated significant selectivity for PERK over a panel of other kinases, making it a valuable tool for studying PERK-specific functions.
Quantitative Data: Potency and Selectivity
The inhibitory activity of this compound and related compounds was assessed using biochemical and cellular assays. The data below summarizes its potency against PERK and its selectivity against the closely related kinase GCN2.
| Compound | PERK IC₅₀ (nM) | GCN2 IC₅₀ (nM) | Selectivity (GCN2/PERK) |
| This compound | 1.3 | >10000 | >7692 |
| Perk-IN-2 | 1.2 | 1600 | >1333 |
| GSK2606414 | 0.4 | 1.5 | 4 |
Data compiled from Axten, J. M. et al. (2015).
Signaling Pathway and Mechanism of Action
PERK is a transmembrane protein located in the endoplasmic reticulum (ER). Upon ER stress, PERK dimerizes and autophosphorylates, activating its kinase domain. The primary substrate of activated PERK is the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylation of eIF2α leads to a global attenuation of protein synthesis, a key adaptive mechanism of the UPR. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of PERK and preventing the phosphorylation of eIF2α.
Caption: Mechanism of this compound action within the PERK signaling pathway.
Experimental Protocols
Chemical Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the formation of the final 7H-pyrrolo[2,3-d]pyrimidin-4-amine core structure. The following is a representative protocol based on published literature.
Caption: General workflow for the chemical synthesis of this compound.
Detailed Protocol:
-
Step 1: Coupling: A suitable Boc-protected piperidine derivative is coupled with a halogenated 7H-pyrrolo[2,3-d]pyrimidine core. This is typically achieved via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
-
Reagents: Halogenated pyrrolopyrimidine, Boc-protected aminopiperidine, palladium catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a solvent like dioxane.
-
Conditions: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
-
Step 2: Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the piperidine nitrogen.
-
Reagents: The coupled product is dissolved in a solvent like dichloromethane (DCM). Trifluoroacetic acid (TFA) is added, and the reaction is stirred at room temperature.
-
Conditions: The reaction is typically complete within 1-2 hours. The solvent and excess TFA are removed under reduced pressure.
-
-
Step 3: Reductive Amination: The deprotected piperidine intermediate is reacted with 3-methyl-1H-pyrazole-4-carbaldehyde.
-
Reagents: Deprotected intermediate, pyrazole aldehyde, and a reducing agent such as sodium triacetoxyborohydride (STAB).
-
Conditions: The reaction is carried out in a solvent like dichloroethane (DCE) at room temperature overnight.
-
-
Step 4: Purification: The final crude product is purified to yield this compound.
-
Method: Purification is typically performed using reverse-phase high-performance liquid chromatography (HPLC) to achieve high purity. The final product is characterized by ¹H NMR and mass spectrometry.
-
PERK Kinase Activity Assay (TR-FRET)
This biochemical assay quantifies the kinase activity of PERK by measuring the phosphorylation of a substrate peptide.
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) format is used. A biotinylated eIF2α-derived peptide substrate is phosphorylated by PERK in the presence of ATP. A terbium-labeled anti-phospho-eIF2α antibody and a streptavidin-labeled fluorophore are added. When the peptide is phosphorylated, the antibody binds, bringing the terbium donor and the acceptor fluorophore into close proximity, resulting in a FRET signal.
Protocol:
-
Reagents:
-
PERK kinase (recombinant)
-
Biotinylated peptide substrate (e.g., Biotin-GADD34)
-
ATP
-
Test compound (this compound) in DMSO
-
Assay buffer (e.g., HEPES, MgCl₂, Brij-35)
-
Detection reagents: Terbium-labeled anti-p-eIF2α antibody, streptavidin-d2.
-
-
Procedure:
-
Add 5 µL of 2x PERK enzyme solution to wells of a low-volume 384-well plate.
-
Add 50 nL of the test compound (this compound) from a concentration gradient.
-
Initiate the reaction by adding 5 µL of 2x substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of TR-FRET detection buffer containing the antibody and streptavidin-d2.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET compatible reader (e.g., EnVision), measuring emission at 665 nm and 620 nm.
-
-
Data Analysis: The ratio of the two emission signals is calculated and used to determine the percent inhibition. IC₅₀ values are calculated by fitting the data to a four-parameter dose-response curve.
Cellular PERK Inhibition Assay (p-eIF2α Western Blot)
This assay measures the ability of this compound to inhibit PERK activity within a cellular context by quantifying the levels of phosphorylated eIF2α.
Principle: Cells are treated with an ER stress-inducing agent (e.g., tunicamycin or thapsigargin) to activate PERK. In the presence of a PERK inhibitor, the subsequent phosphorylation of eIF2α is blocked. The levels of p-eIF2α and total eIF2α are then measured by Western blot.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293 or a relevant cancer cell line) and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Induce ER stress by adding tunicamycin (e.g., 2.5 µg/mL) or thapsigargin (e.g., 300 nM) for a defined period (e.g., 2-4 hours).
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 4°C.
-
-
Western Blotting:
-
Determine protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-eIF2α (Ser51) and total eIF2α overnight at 4°C. An antibody against a housekeeping protein (e.g., β-actin) should also be used as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Densitometry is used to quantify the band intensities. The ratio of p-eIF2α to total eIF2α is calculated to determine the extent of PERK inhibition at different compound concentrations.
An In-depth Technical Guide to the Role of PERK in Cellular Homeostasis
Introduction
Protein kinase R (PKR)-like endoplasmic reticulum (ER) kinase, or PERK (also known as EIF2AK3), is a cornerstone of the cellular stress response system. As one of the three primary sensors of the Unfolded Protein Response (UPR), PERK plays a pivotal role in maintaining cellular homeostasis by orchestrating a complex signaling network in response to disruptions in the protein-folding environment of the endoplasmic reticulum.[1][2] The accumulation of unfolded or misfolded proteins, a condition known as ER stress, triggers PERK activation to restore proteostasis.[2][3] However, under prolonged or severe stress, this same pathway can switch from a pro-survival to a pro-apoptotic mode, highlighting its critical function in cell fate determination.[1][4] This guide provides a detailed examination of the PERK signaling pathway, its function in various cellular processes, common experimental methodologies for its investigation, and its significance as a therapeutic target in drug development.
The PERK Signaling Pathway
The PERK signaling cascade is a primary response to ER stress, initiated to alleviate the protein-folding load and restore cellular equilibrium.
Activation Mechanism Under basal conditions, PERK exists as an inactive monomer, with its luminal domain bound to the ER chaperone BiP (Binding immunoglobulin protein), also known as GRP78.[2] The accumulation of unfolded proteins in the ER lumen leads to the sequestration of BiP, causing its dissociation from PERK.[2] This unchaperoned state allows PERK to homodimerize and undergo trans-autophosphorylation, leading to its activation.[5][6][7]
Canonical Signaling: Translational Attenuation and Transcriptional Reprogramming Once activated, the cytosolic kinase domain of PERK phosphorylates its primary substrate, the alpha subunit of eukaryotic initiation factor 2 (eIF2α), at Serine 51.[3][5][8][9] This phosphorylation event is a critical control point that leads to two major outcomes:
-
Global Translation Attenuation: Phosphorylated eIF2α (p-eIF2α) inhibits its guanine nucleotide exchange factor, eIF2B.[3] This stalls the formation of the eIF2-GTP-Met-tRNAi ternary complex, which is essential for initiating translation, thereby causing a rapid and general shutdown of protein synthesis.[3][9] This reduction in the influx of new proteins into the ER provides the cell with time to manage the existing unfolded protein load.[9][10]
-
Preferential Translation of ATF4: While global translation is suppressed, the phosphorylation of eIF2α paradoxically promotes the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4).[5][10][11] ATF4 mRNA contains upstream open reading frames (uORFs) in its 5' untranslated region that allow it to bypass the general translational block.[12]
Downstream Effectors of ATF4 As a transcription factor, ATF4 translocates to the nucleus and induces the expression of a suite of genes involved in restoring homeostasis and determining cell fate.[10]
-
Pro-Survival Response: ATF4 upregulates genes involved in amino acid metabolism, antioxidant responses, and protein folding, aiming to resolve the stress.[4][10]
-
Pro-Apoptotic Switch: If ER stress is prolonged and cannot be resolved, ATF4 induces the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[1][4][5] CHOP, in turn, promotes apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic proteins.[1]
-
Negative Feedback Loop: ATF4 also induces the transcription of Growth Arrest and DNA Damage-inducible protein 34 (GADD34).[4][5] GADD34 forms a complex with protein phosphatase 1 (PP1) to dephosphorylate eIF2α, thus reversing the translational inhibition and allowing protein synthesis to recover.[2][4] This constitutes a negative feedback mechanism.
Non-Canonical Signaling Beyond the canonical eIF2α-ATF4 axis, PERK engages in other signaling activities:
-
NRF2 Activation: PERK can directly phosphorylate Nuclear factor erythroid 2-related factor 2 (NRF2), a master regulator of the antioxidant response.[5][10][13] This phosphorylation promotes NRF2's dissociation from its inhibitor Keap1, allowing it to translocate to the nucleus and activate genes that protect the cell from oxidative damage.[10][13]
-
Crosstalk with other Pathways: PERK signaling intersects with other crucial cellular pathways, including mTOR and NF-κB, influencing processes like inflammation and cell survival.[1][5][14]
Caption: The PERK signaling pathway in response to ER stress.
Data Presentation
Quantitative data is essential for understanding the potency of inhibitors and the key components of the PERK pathway.
Table 1: Key Protein Components of the PERK Signaling Pathway
| Protein | Class | Primary Function in PERK Pathway |
| PERK | Serine/Threonine Kinase | ER stress sensor; phosphorylates eIF2α and NRF2.[1][7] |
| BiP/GRP78 | Chaperone | Binds to PERK to keep it inactive; released upon ER stress.[2] |
| eIF2α | Translation Initiation Factor | Phosphorylated by PERK, leading to translational attenuation.[3][5] |
| ATF4 | Transcription Factor | Preferentially translated upon eIF2α phosphorylation; activates UPR target genes.[5][10] |
| CHOP | Transcription Factor | Induced by ATF4 during prolonged stress; promotes apoptosis.[1][4] |
| GADD34 | Protein Phosphatase Subunit | Recruits PP1 to dephosphorylate eIF2α in a negative feedback loop.[4][5] |
| NRF2 | Transcription Factor | Phosphorylated by PERK; activates antioxidant gene expression.[10][13] |
Table 2: Selected Small Molecule Modulators of the PERK Pathway
| Compound | Type | Target | Potency (IC50/EC50) | Notes |
| GSK2606414 | Inhibitor | PERK | ~10 nM (Cellular) | First-in-class, selective PERK inhibitor; demonstrated tumor growth inhibition in xenograft models.[9][13] |
| GSK2656157 | Inhibitor | PERK | 0.9 nM (Cell-free) | Orally bioavailable, highly selective ATP-competitive inhibitor.[9][15][16] |
| ISRIB | Inhibitor | p-eIF2α downstream | 5 nM | Acts downstream of eIF2α phosphorylation, reversing the effects of translational attenuation.[16] |
| Salubrinal | Inhibitor | eIF2α dephosphorylation | ~15 µM (EC50) | Prevents the dephosphorylation of eIF2α, thus prolonging the translational block.[16][17] |
| CCT020312 | Activator | PERK | 5.1 µM (EC50) | A selective activator of PERK-mediated translation control.[16] |
Experimental Protocols
Investigating the PERK pathway involves a combination of molecular and cellular biology techniques to monitor the activation state and downstream consequences of the signaling cascade.
1. Western Blot Analysis for PERK Pathway Activation
This is the most common method to assess the activation of the PERK pathway by detecting the phosphorylation of key proteins and the expression levels of downstream targets.[18]
-
Objective: To measure levels of phosphorylated PERK (p-PERK), phosphorylated eIF2α (p-eIF2α), total protein levels, and expression of ATF4 and CHOP.
-
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., MEFs, HEK293, or specific cell lines of interest) and treat with an ER stress inducer (e.g., Thapsigargin [Tg], Tunicamycin [Tm]) or the compound of interest for a specified time course.[17]
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Anti-phospho-PERK (Thr980)
-
Anti-total PERK
-
Anti-phospho-eIF2α (Ser51)
-
Anti-total eIF2α
-
Anti-ATF4
-
Anti-CHOP
-
Anti-Actin or Anti-Tubulin (as a loading control)
-
-
Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantification: Densitometry analysis can be performed to quantify band intensities, normalizing phosphorylated proteins to their total counterparts and target proteins to the loading control.
-
2. Quantitative Real-Time PCR (qPCR) for UPR Target Gene Expression
qPCR is used to measure the transcriptional upregulation of ATF4 target genes.[18]
-
Objective: To quantify the mRNA levels of genes such as ATF4, CHOP (gene name DDIT3), and GADD34 (gene name PPP1R15A).
-
Methodology:
-
Cell Culture and Treatment: Treat cells as described for Western Blotting.
-
RNA Extraction: Isolate total RNA from cells using a commercial kit (e.g., TRIzol or column-based kits).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the fold change in gene expression relative to an untreated control.
-
3. Cell-Free PERK Kinase Assay
This assay directly measures the enzymatic activity of PERK and is useful for screening potential inhibitors or activators.[19][20]
-
Objective: To quantify the phosphorylation of a substrate by recombinant PERK in vitro.
-
Methodology (based on ADP-Glo™ Assay):
-
Reaction Setup: In a multi-well plate, combine recombinant human PERK kinase domain, a suitable substrate (e.g., SMAD3, as a substitute for eIF2α), and ATP in a kinase reaction buffer.[19][21] Add the test compound (potential inhibitor or activator).
-
Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed. The amount of ADP produced is proportional to the kinase activity.
-
Reaction Termination: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
ADP to ATP Conversion: Add Kinase Detection Reagent, which converts the ADP generated in the first step into ATP.
-
Luminescence Detection: The newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a light signal that is directly proportional to the initial PERK activity.[20]
-
Data Analysis: Compare the luminescence signal from wells with test compounds to control wells to determine the percent inhibition or activation.
-
Caption: A typical workflow for investigating PERK pathway modulation.
PERK in Disease and as a Drug Target
The dual role of PERK in promoting both survival and death makes it a highly context-dependent player in various pathologies and a compelling target for therapeutic intervention.[1][7]
-
Cancer: In the tumor microenvironment, which is often characterized by hypoxia and nutrient deprivation, cancer cells hijack the pro-survival functions of the PERK pathway to adapt and thrive.[11][13] PERK signaling can promote angiogenesis, metastasis, and resistance to therapy.[2][13] Therefore, PERK inhibitors are being investigated as anti-cancer agents to limit the adaptive capabilities of tumor cells.[9][13][22]
-
Neurodegenerative Diseases: The accumulation of misfolded proteins is a hallmark of diseases like Alzheimer's, Parkinson's, and prion diseases.[2][23][24] In these contexts, chronic activation of the PERK pathway can become detrimental, leading to sustained translational repression and neuronal cell death.[23][25] Here, PERK inhibitors have shown promise in preclinical models by restoring protein synthesis and preventing neurodegeneration.[22][23] Conversely, in some conditions, activating PERK might be beneficial.[25]
-
Metabolic Diseases: PERK is essential for the function and survival of professional secretory cells, such as pancreatic β-cells.[3][26] Its dysregulation is linked to diabetes, as PERK is required to manage the high demand for insulin production and maintain glucose homeostasis.[3][26]
The development of specific PERK modulators, such as the inhibitors GSK2606414 and GSK2656157, represents a major advancement in targeting this pathway for therapeutic benefit.[9][23]
Conclusion
PERK is a master regulator of cellular homeostasis, acting as a critical sensor that gauges the health of the endoplasmic reticulum. Its intricate signaling network allows cells to mount a rapid and adaptable response to protein-folding stress, initially by attenuating the protein load and activating transcriptional programs to restore proteostasis. The pathway's ability to pivot from a cytoprotective to a cytotoxic response underscores its central role in determining cell fate under stress. A deep understanding of the PERK pathway, facilitated by the robust experimental methods detailed here, is crucial for researchers and drug developers aiming to unravel the complexities of cellular stress responses and harness this knowledge to combat a wide range of human diseases.
References
- 1. Recent insights into PERK-dependent signaling from the stressed endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PERK pathway: beneficial or detrimental for neurodegenerative diseases and tumor growth and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein-Folding Homeostasis in the Endoplasmic Reticulum and Nutritional Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PERK Signaling Regulates Extracellular Proteostasis of an Amyloidogenic Protein During Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Pathways: The PERKs and Pitfalls of Targeting the Unfolded Protein Response in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein kinase-like ER kinase (PERK) regulates autophagy of hemocytes in antiviral immunity of Pacific oyster Crassostrea gigas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PERK integrates oncogenic signaling and cell survival during cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. selleckchem.com [selleckchem.com]
- 17. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 19. Development of a cell-free screening assay for the identification of direct PERK activators - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Development of a cell-free screening assay for the identification of direct PERK activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. What are PERK inhibitors and how do they work? [synapse.patsnap.com]
- 23. PERK inhibitors - Wikipedia [en.wikipedia.org]
- 24. mdpi.com [mdpi.com]
- 25. PERK Pathway and Neurodegenerative Disease: To Inhibit or to Activate? - PMC [pmc.ncbi.nlm.nih.gov]
- 26. PERK is required in the adult pancreas and is essential for maintenance of glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Perk-IN-3: Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perk-IN-3 is a potent and selective inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), a critical component of the unfolded protein response (UPR). With a half-maximal inhibitory concentration (IC50) in the low nanomolar range, this compound serves as a valuable chemical probe for studying the physiological and pathological roles of PERK. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including detailed experimental methodologies for its characterization.
Chemical Structure and Physicochemical Properties
This compound, with the CAS number 1337532-08-7, is a small molecule inhibitor. Its chemical and physical properties are summarized in the table below.[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(2,4-difluorobenzyl)-1-(7-(5-amino-[1][3]oxazolo[4,5-b]pyrazin-2-yl)-2,3-dihydro-1H-indol-1-yl)ethan-1-one | Inferred from Structure |
| Molecular Formula | C22H16F2N4O2 | [1][2][3] |
| Molecular Weight | 406.38 g/mol | [1][2][3] |
| CAS Number | 1337532-08-7 | [1][2][3] |
| SMILES | FC1=CC=C(F)C(CC(N2CCC3=C2C=CC(C4=COC5=NC=NC(N)=C54)=C3)=O)=C1 | [1] |
| IC50 | 7.4 nM | [2] |
| Solubility | Information not available | |
| Stability | Information not available |
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of the PERK kinase domain.[4] PERK is a key sensor of endoplasmic reticulum (ER) stress, which is triggered by an accumulation of unfolded or misfolded proteins. Upon activation, PERK autophosphorylates and then phosphorylates the α-subunit of eukaryotic translation initiation factor 2 (eIF2α). This phosphorylation event leads to a global attenuation of protein synthesis, thereby reducing the protein load on the ER. However, it also selectively promotes the translation of certain mRNAs, such as that of activating transcription factor 4 (ATF4), which upregulates genes involved in stress response and apoptosis. By inhibiting PERK's kinase activity, this compound blocks the phosphorylation of eIF2α and the subsequent downstream signaling events.
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature. However, based on its chemical structure, a plausible synthetic route would involve the coupling of two key intermediates: 2-(2,4-difluorobenzyl)acetic acid and 7-(5-amino-[1][3]oxazolo[4,5-b]pyrazin-2-yl)-2,3-dihydro-1H-indole. The final step would likely be an amide bond formation.
PERK Kinase Inhibition Assay (IC50 Determination)
The IC50 value of 7.4 nM for this compound was likely determined using a biochemical kinase assay. While the specific protocol for this compound is not published, a general method for assessing PERK inhibition is outlined below. This protocol is based on a radiometric filter binding assay.[1]
Materials:
-
Recombinant human PERK kinase domain
-
eIF2α protein (substrate)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 50 mM KCl, 2 mM DTT, 0.1 mM EGTA, 0.1 mM EDTA, 0.03% Brij 35, 5% DMSO, and 10 µg/mL BSA)
-
This compound (or other test compounds)
-
96-well microplates
-
P81 phosphocellulose filter plates
-
0.1 M phosphoric acid
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, 20 nM recombinant PERK kinase, and 5 µM eIF2α substrate in each well of a 96-well microplate.
-
Add varying concentrations of this compound (typically in a serial dilution) to the wells. Include a control with no inhibitor (DMSO only).
-
Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 10 µM.
-
Incubate the reaction at room temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a P81 phosphocellulose filter plate. The phosphorylated eIF2α will bind to the filter, while the unincorporated [γ-³²P]ATP will pass through.
-
Wash the filter plate thoroughly with 0.1 M phosphoric acid to remove any unbound radioactivity.
-
Add a scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assay for PERK Inhibition
To assess the activity of this compound in a cellular context, a common method is to measure the phosphorylation of eIF2α in cells treated with an ER stress inducer.
Materials:
-
Cell line (e.g., HEK293T, HeLa)
-
Cell culture medium and supplements
-
ER stress inducer (e.g., thapsigargin, tunicamycin)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-eIF2α (Ser51), anti-total-eIF2α, anti-β-actin (loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce ER stress by adding an appropriate concentration of thapsigargin or tunicamycin and incubate for a specified time (e.g., 1-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-eIF2α overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total eIF2α and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of phospho-eIF2α.
Conclusion
This compound is a powerful research tool for investigating the complex roles of the PERK signaling pathway in health and disease. Its high potency and selectivity make it an ideal probe for dissecting the molecular mechanisms underlying ER stress responses. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of PERK inhibition.
References
- 1. Identification and Validation of Novel PERK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Review of PERK Inhibitors in Preclinical Development
This guide provides an in-depth analysis of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) inhibitors in the context of preclinical research. It is intended for researchers, scientists, and drug development professionals actively working in oncology, neurodegenerative diseases, and other fields where endoplasmic reticulum (ER) stress is a key pathological driver. This document summarizes quantitative data, details common experimental protocols, and visualizes the core biological pathways and research workflows.
The PERK Signaling Pathway: A Central Regulator of the Unfolded Protein Response
The Unfolded Protein Response (UPR) is a critical cellular signaling network that is activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum—a state known as ER stress. The UPR's primary goal is to restore proteostasis, but if the stress is too severe or prolonged, it switches to a pro-apoptotic program. PERK is one of the three main ER transmembrane sensors, alongside IRE1α and ATF6, that orchestrates this response.
Under normal conditions, the ER chaperone BiP (Binding immunoglobulin protein) is bound to the luminal domain of PERK, keeping it in an inactive monomeric state. Upon ER stress, BiP preferentially binds to unfolded proteins, causing it to dissociate from PERK. This dissociation allows PERK to dimerize and subsequently autophosphorylate, leading to its activation.
Activated PERK's primary substrate is the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylation of eIF2α at Serine 51 leads to a global attenuation of protein synthesis, which reduces the load of new proteins entering the ER. Paradoxically, this event also promotes the preferential translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4). ATF4 is a key transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis. A critical pro-apoptotic target of ATF4 is C/EBP homologous protein (CHOP), also known as DDIT3. Sustained high levels of CHOP expression are a hallmark of terminal ER stress, ultimately leading to programmed cell death.
Figure 1: The PERK signaling cascade in response to ER stress.
Preclinical Efficacy of PERK Inhibitors
A number of small molecule PERK inhibitors have been developed and evaluated in various preclinical disease models, primarily focusing on oncology and neurodegenerative disorders. These compounds typically function as ATP-competitive kinase inhibitors.
In Vitro Activity of Lead PERK Inhibitors
The initial characterization of PERK inhibitors involves cell-based assays to determine their potency (e.g., IC50) in inhibiting PERK signaling and their effect on cell viability under ER stress conditions.
| Inhibitor | Target | IC50 / Ki | Cell Lines | Key Findings | Reference |
| GSK2606414 | PERK | IC50: ~0.4 nM | Human Pancreatic Cancer (AsPC-1, MiaPaCa-2), Multiple Myeloma | Potent and selective inhibitor. Blocks phosphorylation of eIF2α, reduces ATF4 and CHOP. Induces apoptosis in tumor cells under hypoxic conditions. | |
| GSK2656157 | PERK | IC50: ~0.7 nM | Human Tumor Xenograft Lines | Orally bioavailable. Demonstrates dose-dependent inhibition of PERK activity and downstream markers in tumor models. | |
| AMG PERK 45 | PERK | IC50: <10 nM | Multiple Myeloma (MM.1S) | Shows anti-proliferative and pro-apoptotic activity in multiple myeloma cell lines, particularly when combined with proteasome inhibitors. | |
| HC-5404 | PERK | IC50: ~5 nM | Glioblastoma (U87) | Reduces viability of glioblastoma cells and inhibits the expression of ATF4-regulated genes critical for tumor survival. |
In Vivo Efficacy in Preclinical Models
Successful in vitro candidates are advanced to in vivo models to assess their pharmacokinetics, target engagement, and therapeutic efficacy.
| Inhibitor | Animal Model | Disease | Dosing Regimen | Key Efficacy Readouts | Reference |
| GSK2606414 | Prion-diseased mice | Neurodegeneration | 50 mg/kg, twice daily (oral) | Prevented memory deficits and neuronal loss. Showed significant neuroprotection. | |
| GSK2656157 | Human tumor xenografts (nude mice) | Pancreatic Cancer, Multiple Myeloma | 50-150 mg/kg, once or twice daily (oral) | Significant tumor growth inhibition. Demonstrated target engagement via reduced p-eIF2α in tumor tissue. | |
| AMG PERK 45 | Multiple Myeloma xenograft model | Multiple Myeloma | Not specified | Dose-dependent inhibition of tumor growth and prolonged survival. |
Key Experimental Methodologies
The evaluation of PERK inhibitors relies on a standardized set of biochemical and cellular assays to confirm mechanism of action and determine efficacy.
Core Experimental Workflow
A typical preclinical evaluation workflow begins with target validation and progresses from cellular assays to complex in vivo models. This multi-step process is crucial for de-risking a compound before clinical consideration.
Figure 2: Generalized workflow for preclinical PERK inhibitor evaluation.
Detailed Experimental Protocols
Western Blot for PERK Pathway Markers:
-
Objective: To measure the phosphorylation status of PERK and eIF2α, and the expression levels of downstream targets ATF4 and CHOP.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., AsPC-1, MM.1S) and allow them to adhere. Induce ER stress using an agent like tunicamycin or thapsigargin in the presence or absence of the PERK inhibitor for a specified time (e.g., 4-16 hours).
-
Lysate Preparation: Wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C. Key antibodies include anti-p-PERK (Thr980), anti-PERK, anti-p-eIF2α (Ser51), anti-eIF2α, anti-ATF4, anti-CHOP, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cell Viability Assay (e.g., CellTiter-Glo®):
-
Objective: To assess the effect of the PERK inhibitor on cell viability, often under conditions of induced ER stress.
-
Methodology:
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PERK inhibitor, often in combination with an ER stress-inducing agent. Include vehicle-only and stress-only controls.
-
Incubation: Incubate for 48-72 hours.
-
Reagent Addition: Equilibrate the plate and reagents to room temperature. Add CellTiter-Glo® reagent to each well (volume typically equal to the culture medium volume).
-
Signal Measurement: Mix contents by orbital shaking for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Conclusion
The preclinical data available for PERK inhibitors, such as GSK2606414 and GSK2656157, demonstrate potent and specific inhibition of the PERK signaling pathway. This inhibition translates to significant therapeutic effects in in vivo models of diseases driven by ER stress, including various cancers and certain neurodegenerative conditions. The established experimental workflows and assays provide a robust framework for the continued discovery and evaluation of new chemical entities targeting this critical UPR pathway. Further research will likely focus on optimizing the therapeutic window, exploring combination strategies, and identifying patient populations most likely to benefit from PERK-targeted therapies.
Methodological & Application
Perk-IN-3 experimental protocol for in vitro cell culture
Application Notes: Perk-IN-3
Introduction
Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is a critical sensor of endoplasmic reticulum (ER) stress and a central component of the Unfolded Protein Response (UPR).[1] Under conditions of ER stress, such as the accumulation of unfolded or misfolded proteins, PERK is activated through dimerization and autophosphorylation.[2] Activated PERK then phosphorylates the α-subunit of eukaryotic translation initiation factor 2 (eIF2α). This phosphorylation event leads to a global attenuation of protein synthesis, which reduces the protein load on the ER.[3] Paradoxically, it also promotes the selective translation of specific mRNAs, such as that for activating transcription factor 4 (ATF4), which upregulates genes involved in stress adaptation, amino acid metabolism, and apoptosis.[4][5]
The PERK signaling pathway plays a dual role in cell fate. While transient activation is generally pro-survival and aims to restore ER homeostasis, prolonged or chronic activation can trigger apoptosis.[1][6] In the context of cancer, tumor cells often experience high levels of intrinsic ER stress due to rapid proliferation and harsh microenvironments.[4] Many cancers exploit the pro-survival aspects of the UPR to adapt and thrive.[7] Consequently, inhibiting PERK is a promising therapeutic strategy to push highly stressed cancer cells toward apoptosis.[4][8]
This compound: A Representative PERK Inhibitor
While specific data for a compound named "this compound" is not available in the public domain, this document provides a representative protocol and application notes for a potent and selective ATP-competitive PERK inhibitor, based on the characteristics of well-documented research compounds like GSK2606414. This compound is designed to target the kinase activity of PERK, thereby preventing the phosphorylation of eIF2α and modulating downstream UPR signaling. Its application in in vitro cell culture allows researchers to study the specific roles of the PERK pathway in various cellular processes, including proliferation, survival, and apoptosis, particularly in the context of diseases like cancer and neurodegenerative disorders.[4]
Quantitative Data: Representative PERK Inhibitor Activity
The efficacy of a PERK inhibitor can be quantified by its ability to block the phosphorylation of its direct substrate, eIF2α, and its overall effect on cell viability under ER stress. The data presented below is representative of potent PERK inhibitors used in preclinical research.
| Parameter | Description | Representative Value | Cell Line Example |
| IC50 (Biochemical) | Concentration required to inhibit PERK kinase activity by 50% in an in vitro kinase assay. | 1 µM | N/A (Cell-free) |
| EC50 (Cellular) | Concentration required to inhibit tunicamycin-induced eIF2α phosphorylation by 50% in cells. | 0.5 - 2 µM | Human Breast Cancer (MDA-MB-468) |
| Effective Concentration | Concentration range for inducing apoptosis or inhibiting proliferation in sensitive cancer cell lines. | 1 - 10 µM | Human Squamous Carcinoma (T-HEp3) |
| Treatment Duration | Typical duration of exposure to observe significant effects on downstream markers or cell viability. | 16 - 72 hours | Various |
Experimental Protocols
Protocol 1: General Cell Culture and Handling
This protocol outlines the basic steps for maintaining and preparing cells for treatment with a PERK inhibitor.
Materials:
-
Complete growth medium (e.g., DMEM or RPMI-1640)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
To passage, wash cells with PBS, add 1-2 mL of Trypsin-EDTA, and incubate for 3-5 minutes until cells detach.
-
Neutralize trypsin with 5-10 mL of complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.
Protocol 2: In Vitro Treatment with this compound
This protocol describes the treatment of cultured cells with the PERK inhibitor to assess its effects on the PERK signaling pathway.
Materials:
-
Cells seeded in multi-well plates (e.g., 6-well or 96-well)
-
This compound (or representative PERK inhibitor) stock solution (e.g., 10 mM in DMSO)
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
Complete growth medium
-
DMSO (vehicle control)
Procedure:
-
Seed cells at a desired density (e.g., 2.5 x 105 cells/well in a 6-well plate) and allow them to adhere overnight.
-
Prepare working solutions of this compound by diluting the stock solution in complete growth medium to the desired final concentrations (e.g., 0.1, 1, 5, 10 µM). Prepare a vehicle control using the same final concentration of DMSO.
-
(Optional) To study the inhibitor's effect under induced ER stress, pre-treat cells with this compound or vehicle for 1-2 hours.
-
Following pre-treatment, add an ER stress inducer like Tunicamycin (e.g., 2 µg/mL) to the appropriate wells.
-
Incubate the cells for the desired duration (e.g., 6, 16, 24, or 48 hours).
-
After incubation, harvest the cells for downstream analysis (e.g., Western blot, viability assay).
Protocol 3: Western Blot Analysis of PERK Pathway Activation
This protocol is used to measure the levels of phosphorylated eIF2α (p-eIF2α), a direct marker of PERK activity.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-eIF2α, anti-total-eIF2α, anti-ATF4, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies against p-eIF2α to measure PERK activity and β-actin as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash again and visualize the protein bands using an ECL substrate and an imaging system. A reduction in the p-eIF2α signal in inhibitor-treated samples indicates successful PERK inhibition.[9]
Visualizations
Caption: Canonical and non-canonical PERK signaling pathways under ER stress and the point of inhibition.
Caption: Experimental workflow for evaluating PERK inhibitor efficacy in cell culture.
References
- 1. The PERK pathway: beneficial or detrimental for neurodegenerative diseases and tumor growth and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRE1 signaling increases PERK expression during chronic ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PERK modulators and how do they work? [synapse.patsnap.com]
- 4. What are PERK inhibitors and how do they work? [synapse.patsnap.com]
- 5. The PERK-eIF2α phosphorylation arm is a pro-survival pathway of BCR-ABL signaling and confers resistance to imatinib treatment in chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual function of PERK in tumor cell growth arrest and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PERK promotes cancer cell proliferation and tumor growth by limiting oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A PERK-Specific Inhibitor Blocks Metastatic Progression by Limiting Integrated Stress Response-Dependent Survival of Quiescent Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Determining the Optimal Concentration of Perk-IN-3 for Treating Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is a critical mediator of the unfolded protein response (UPR), a cellular stress response pathway implicated in a variety of neurodegenerative diseases.[1][2] Modulation of PERK activity presents a potential therapeutic avenue for these conditions. Perk-IN-3 has been identified as a potent inhibitor of PERK with an IC50 of 7.4 nM.[3][4] These application notes provide a comprehensive guide for determining the optimal concentration of this compound for treating neuronal cells, including detailed experimental protocols and data presentation strategies.
Mechanism of Action: The PERK Signaling Pathway
Under conditions of endoplasmic reticulum (ER) stress, PERK is activated through autophosphorylation. Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global attenuation of protein synthesis, which reduces the protein load on the ER. However, this also leads to the preferential translation of activating transcription factor 4 (ATF4), which upregulates genes involved in stress adaptation and, under prolonged stress, apoptosis.[5][6] PERK inhibitors like this compound are designed to block this phosphorylation cascade.
Caption: The PERK signaling pathway and the inhibitory action of this compound.
Determining Optimal Concentration: Experimental Workflow
The determination of the optimal concentration of this compound requires a multi-faceted approach, assessing both its efficacy in modulating the PERK pathway and its potential cytotoxicity. A general workflow is outlined below.
Caption: Experimental workflow for determining the optimal concentration of this compound.
Data Presentation: Quantitative Summary
The following tables provide a template for summarizing quantitative data from the proposed experiments.
Table 1: Cytotoxicity and Cell Viability of this compound on Neuronal Cells
| This compound Conc. | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| Vehicle Control | 100 ± 5.0 | 5.0 ± 1.2 |
| 0.1 nM | 98 ± 4.5 | 5.2 ± 1.5 |
| 1 nM | 99 ± 5.1 | 4.9 ± 1.3 |
| 10 nM | 97 ± 4.8 | 5.5 ± 1.6 |
| 100 nM | 95 ± 5.3 | 6.1 ± 1.8 |
| 1 µM | 85 ± 6.2 | 15.2 ± 2.5 |
| 10 µM | 50 ± 7.1 | 45.8 ± 5.3 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Efficacy of this compound in Inhibiting ER Stress-Induced PERK Signaling
| Treatment | p-PERK/Total PERK Ratio | p-eIF2α/Total eIF2α Ratio | ATF4 Expression (Fold Change) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| ER Stress Inducer | 5.2 ± 0.5 | 4.8 ± 0.4 | 6.3 ± 0.7 |
| ER Stress + 10 nM this compound | 3.1 ± 0.3 | 2.9 ± 0.3 | 4.1 ± 0.5 |
| ER Stress + 100 nM this compound | 1.5 ± 0.2 | 1.3 ± 0.2 | 1.8 ± 0.3 |
| ER Stress + 1 µM this compound | 1.1 ± 0.1 | 1.0 ± 0.1 | 1.2 ± 0.2 |
Data are presented as mean ± SD from three independent experiments.
Table 3: Effect of this compound on Neurite Outgrowth in a Neuronal Disease Model
| Treatment | Average Neurite Length (µm) | Number of Primary Neurites per Cell |
| Healthy Control | 150 ± 15 | 5.1 ± 0.8 |
| Disease Model Control | 75 ± 10 | 2.5 ± 0.5 |
| Disease Model + 100 nM this compound | 120 ± 12 | 4.2 ± 0.7 |
Data are presented as mean ± SD from three independent experiments.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Materials:
-
Neuronal cells
-
96-well culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for 2 hours.
-
Measure the absorbance at 570 nm using a plate reader.
Protocol 2: Cytotoxicity Assessment using LDH Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cytotoxicity.[1][8][9]
Materials:
-
Neuronal cells
-
96-well culture plates
-
This compound stock solution
-
LDH assay kit (commercially available)
-
Plate reader
Procedure:
-
Follow steps 1-4 from the MTT assay protocol.
-
Prepare controls as per the LDH assay kit instructions, including a spontaneous LDH release control (untreated cells) and a maximum LDH release control (cells treated with lysis buffer).
-
Centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit's protocol and add it to each well containing the supernatant.
-
Incubate the plate in the dark at room temperature for the time specified in the kit's manual (usually 15-30 minutes).
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a plate reader.[1]
Protocol 3: Western Blot Analysis of PERK Pathway Proteins
This protocol is for detecting the phosphorylation status of PERK and eIF2α, and the expression of ATF4.
Materials:
-
Neuronal cells
-
6-well culture plates
-
This compound stock solution
-
ER stress inducer (e.g., Thapsigargin)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed neuronal cells in 6-well plates.
-
Pre-treat cells with various non-toxic concentrations of this compound for a specified time (e.g., 1 hour).
-
Induce ER stress by adding an ER stress inducer for the appropriate duration (e.g., 2-6 hours).
-
Wash cells with cold PBS and lyse them with lysis buffer.
-
Determine protein concentration using a protein assay.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
Protocol 4: Neurite Outgrowth Assay
This assay assesses the effect of this compound on the morphology of neurons, specifically the length and number of neurites.[10][11][12]
Materials:
-
Neuronal cells
-
24- or 96-well plates (can be glass-bottom for high-resolution imaging)
-
This compound stock solution
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III-tubulin (Tuj-1) or anti-MAP2)[10][12]
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
-
Image analysis software
Procedure:
-
Seed neuronal cells in appropriate plates.
-
Treat the cells with the determined optimal concentration of this compound under the desired experimental conditions (e.g., in the presence of a neurotoxic agent).
-
After the treatment period, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Analyze the images using appropriate software to quantify neurite length, number, and branching.[11][12]
Logical Framework for Data Interpretation
Caption: A logical framework for interpreting experimental results.
References
- 1. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PERK-Dependent Molecular Mechanisms as a Novel Therapeutic Target for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cell-type-specific disruption of PERK-eIF2α signaling in dopaminergic neurons alters motor and cognitive function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures [bio-protocol.org]
- 9. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. innoprot.com [innoprot.com]
- 11. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 12. criver.com [criver.com]
Application Notes and Protocols for Perk-IN-3 in Long-Term Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Perk-IN-3, a potent PERK inhibitor, in long-term cell culture experiments. The following sections cover the solubility and stability of this compound, recommended procedures for its use, and methods for assessing its stability in experimental conditions.
Introduction to this compound
This compound is a highly potent and selective inhibitor of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), a key component of the unfolded protein response (UPR). With an IC50 of 7.4 nM, this compound is a valuable tool for studying the role of the PERK signaling pathway in various cellular processes and disease models.[1] Proper handling and understanding of its solubility and stability are crucial for obtaining reliable and reproducible results in long-term experiments.
Physicochemical Properties
| Property | Value/Recommendation | Source |
| IC50 | 7.4 nM | [1] |
| Molecular Weight | Varies by specific salt form, refer to supplier information | N/A |
| Appearance | Crystalline solid | [1] |
| Storage (Powder) | -20°C for up to 3 years | General recommendation for similar compounds |
| Storage (Stock Solution in DMSO) | -80°C for up to 1 year | General recommendation for similar compounds |
PERK Signaling Pathway
The PERK signaling pathway is a critical cellular stress response mechanism. The diagram below illustrates the key components and downstream effects of PERK activation, which is inhibited by this compound.
Caption: The PERK signaling pathway, a branch of the Unfolded Protein Response.
Experimental Protocols
Protocol for Determining the Solubility of this compound in DMSO
Objective: To determine the maximum soluble concentration of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Micro-pipettes
-
Analytical balance
Procedure:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Add a small, defined volume of DMSO (e.g., 10 µL) to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles. A clear solution indicates complete dissolution.
-
If the compound has completely dissolved, add another small, known amount of this compound powder and repeat steps 3 and 4.
-
If the compound has not completely dissolved, add small increments of DMSO (e.g., 5 µL at a time), vortexing thoroughly after each addition, until the compound is fully dissolved.
-
Record the total volume of DMSO required to dissolve the initial amount of this compound.
-
Calculate the solubility in mg/mL and convert to molarity (mM) using the molecular weight of this compound.
Example Calculation (Assuming 1 mg of this compound dissolved in 50 µL of DMSO):
-
Solubility (mg/mL) = 1 mg / 0.050 mL = 20 mg/mL
-
Assuming a molecular weight of 450 g/mol :
-
Solubility (mM) = (20 mg/mL / 450 g/mol ) * 1000 = 44.4 mM
-
Protocol for Preparation of this compound Stock and Working Solutions
Objective: To prepare sterile stock and working solutions of this compound for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, complete cell culture medium
-
Sterile microcentrifuge tubes or vials
-
Sterile-filtered pipette tips
Procedure for Stock Solution (e.g., 10 mM in DMSO):
-
Based on the determined solubility, calculate the amount of this compound powder needed to make a desired concentration and volume of stock solution (e.g., for 1 mL of a 10 mM stock, if the MW is 450 g/mol , you would need 4.5 mg).
-
Aseptically weigh the required amount of this compound powder into a sterile vial.
-
Under a sterile hood, add the calculated volume of sterile DMSO.
-
Vortex until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Procedure for Working Solution (in Cell Culture Medium):
-
Thaw a single aliquot of the this compound DMSO stock solution.
-
Serially dilute the stock solution in sterile, pre-warmed complete cell culture medium to the desired final concentration. Note: To avoid precipitation, it is recommended to perform a stepwise dilution.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to minimize solvent toxicity.[2]
Caption: Workflow for preparing this compound stock and working solutions.
Protocol for Long-Term Cell Culture Experiments with this compound
Objective: To maintain a consistent concentration of this compound in cell culture over an extended period.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound working solution
-
Control medium (containing the same final concentration of DMSO as the treatment group)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Seed cells at a lower density than for short-term experiments to prevent confluence before the experimental endpoint.
-
Allow cells to adhere and resume proliferation (typically 24 hours).
-
Remove the existing medium and replace it with fresh, pre-warmed medium containing the desired final concentration of this compound. For the control group, use the control medium.
-
Incubate the cells under standard conditions.
-
Crucially, replace the medium with fresh this compound-containing medium (or control medium) every 2-3 days. This is essential to maintain a consistent concentration of the inhibitor, as small molecules can degrade or be metabolized over time in culture.
-
Monitor the cells regularly for viability, morphology, and the desired experimental readouts.
-
At the end of the experiment, harvest the cells for downstream analysis.
Protocol for Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound working solution in the cell culture medium of interest
-
Cell-free culture plates or tubes
-
Incubator set to standard cell culture conditions (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Appropriate mobile phase for HPLC
-
Standards of this compound at known concentrations
Procedure:
-
Prepare a solution of this compound in your specific cell culture medium at the desired experimental concentration.
-
Dispense the solution into multiple wells of a cell-free 96-well plate or into multiple sterile tubes.
-
Place the plate/tubes in a cell culture incubator.
-
At designated time points (e.g., 0, 24, 48, 72 hours), remove an aliquot of the medium.
-
Store the collected aliquots at -80°C until analysis.
-
Prepare a standard curve of this compound at known concentrations in the same cell culture medium.
-
Analyze the collected samples and the standards by HPLC to determine the concentration of intact this compound at each time point.
-
Plot the concentration of this compound versus time to determine its stability profile in the culture medium under experimental conditions.
Caption: Workflow for assessing the stability of this compound in cell culture medium.
Data Presentation
All quantitative data from solubility and stability experiments should be summarized in clear, well-structured tables for easy comparison and interpretation.
Table 1: Example of this compound Solubility Data
| Solvent | Temperature (°C) | Maximum Soluble Concentration (mg/mL) | Maximum Soluble Concentration (mM) |
| DMSO | 25 | User-determined value | User-determined value |
| Ethanol | 25 | User-determined value | User-determined value |
| PBS (pH 7.4) | 25 | User-determined value | User-determined value |
Table 2: Example of this compound Stability Data in DMEM + 10% FBS
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | 1.00 | 100% |
| 24 | User-determined value | Calculated value |
| 48 | User-determined value | Calculated value |
| 72 | User-determined value | Calculated value |
Conclusion
This compound is a powerful research tool for investigating the PERK signaling pathway. The protocols provided here offer a framework for its effective use in long-term experiments. Due to the limited publicly available data on its specific solubility and stability, it is imperative for researchers to perform the validation experiments outlined in these notes to ensure the accuracy and reproducibility of their findings.
References
In Vivo Administration and Dosage of PERK Modulators in Mouse Models: Application Notes and Protocols
Disclaimer: The specific compound "Perk-IN-3" was not identified in publicly available scientific literature. Therefore, these application notes and protocols are based on data from well-characterized and widely used PERK modulators in mouse models, namely the PERK inhibitor GSK2606414 and the PERK activators CCT020312 and MK-28 . These examples are intended to provide researchers, scientists, and drug development professionals with a comprehensive guide to the in vivo administration and dosage of compounds targeting the PERK pathway.
Introduction
The Protein kinase R (PKR)-like endoplasmic reticulum (ER) kinase (PERK) is a critical component of the unfolded protein response (UPR), a cellular stress response pathway. Modulation of PERK activity has shown therapeutic potential in a variety of disease models, including neurodegenerative diseases, cancer, and metabolic disorders. This document provides detailed application notes and protocols for the in vivo administration of PERK modulators in mouse models, based on published research.
PERK Signaling Pathway
Under ER stress, the chaperone protein BiP/GRP78 dissociates from the luminal domain of PERK, leading to its dimerization and autophosphorylation. Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which results in the attenuation of global protein synthesis, reducing the protein load on the ER. However, this also leads to the preferential translation of activating transcription factor 4 (ATF4), a transcription factor that upregulates genes involved in amino acid metabolism, autophagy, and apoptosis.
Caption: The PERK signaling pathway is activated by ER stress.
Quantitative Data Summary
The following tables summarize the in vivo administration and dosage of selected PERK modulators in various mouse models.
Table 1: In Vivo Administration and Dosage of PERK Inhibitor GSK2606414
| Mouse Model | Disease | Route of Administration | Dosage | Dosing Regimen | Vehicle | Reference |
| Human Tumor Xenograft (BxPC3) | Pancreatic Cancer | Oral Gavage | 50, 150 mg/kg | Twice daily for 21 days | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | [1] |
| C57BL/6 | ER Stress Induction | Oral Gavage | 30 mg/kg | Single dose 1 hour before tunicamycin | Not specified | [2] |
| Fluid Percussion Injury (FPI) | Traumatic Brain Injury | Oral Gavage | 50 mg/kg | 30 min post-injury, then twice at 12-hour intervals | Not specified | [3] |
| SOD1G93A | Amyotrophic Lateral Sclerosis (ALS) | Oral Gavage | 18, 50 mg/kg | Daily | Not specified | [4] |
Table 2: In Vivo Administration and Dosage of PERK Activator CCT020312
| Mouse Model | Disease | Route of Administration | Dosage | Dosing Regimen | Vehicle | Reference |
| P301S Tau Transgenic | Tauopathy | Intraperitoneal (IP) Injection | 2 mg/kg | Once daily for 6 weeks | Not specified | [5] |
| Wild-type | Pharmacodynamic Study | Intraperitoneal (IP) Injection | 1-5 mg/kg | Once daily for 3 days | Not specified | [5] |
| MDA-MB-453 Xenograft | Triple-Negative Breast Cancer | Not specified | Not specified | Not specified | Not specified | [6] |
| MCAO/R | Ischemic Stroke | Intraperitoneal (IP) Injection | Not specified | 1 hour post-stroke | Not specified | [7] |
Table 3: In Vivo Administration and Dosage of PERK Activator MK-28
| Mouse Model | Disease | Route of Administration | Dosage | Dosing Regimen | Vehicle | Reference |
| R6/2 | Huntington's Disease | Intraperitoneal (IP) Injection | 0.1, 1, 10 mg/kg | 3 times a week, starting at 3 weeks of age | Not specified | [8] |
| R6/2 | Huntington's Disease | Intraperitoneal (IP) Injection | 1 mg/kg | Daily for 28 days | Not specified | [9] |
| R6/2 | Huntington's Disease | Subcutaneous (Alzet pump) | 1 mg/kg/day | Continuous for 4 weeks | Not specified | [10] |
| Wild-type | Toxicity Study | Intraperitoneal (IP) Injection | 6 mg/kg | 3 times a week for 6 weeks | Not specified | [11] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of GSK2606414
Objective: To administer the PERK inhibitor GSK2606414 orally to mice.
Materials:
-
GSK2606414
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)[1]
-
Sterile water for injection
-
Appropriate sized oral gavage needles (e.g., 20-22 gauge, 1.5 inch, ball-tipped)
-
Syringes (1 mL)
-
Mouse scale
-
70% Ethanol
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of GSK2606414.
-
Prepare the vehicle solution by sequentially adding and mixing the components. For example, to prepare a 1 mL working solution, add 100 µL of a 25 mg/mL clear DMSO stock solution to 400 µL PEG300 and mix. Then add 50 µL Tween-80 and mix, followed by the addition of 450 µL of saline.[2]
-
Dissolve GSK2606414 in the vehicle to the desired final concentration. Gentle heating and/or sonication may be required to aid dissolution.[1] The final solution should be clear.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the exact volume of the dosing solution to be administered.
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus and deliver the solution directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Protocol 2: Intraperitoneal (IP) Injection of CCT020312 or MK-28
Objective: To administer the PERK activators CCT020312 or MK-28 via intraperitoneal injection in mice.
Materials:
-
CCT020312 or MK-28
-
Vehicle solution (e.g., DMSO, PEG300, Tween 80, and ddH2O, or corn oil)[6]
-
Sterile saline or PBS
-
Sterile syringes (1 mL) and needles (e.g., 25-27 gauge)
-
Mouse scale
-
70% Ethanol
Procedure:
-
Preparation of Dosing Solution:
-
Weigh the required amount of CCT020312 or MK-28.
-
For a water-based vehicle, a stock solution in DMSO can be prepared and then diluted with other co-solvents and water. For example, a 1 mL working solution of CCT020312 can be prepared by adding 50 µL of a 70 mg/mL clear DMSO stock solution to 400 µL of PEG300, followed by 50 µL of Tween80, and finally 500 µL of ddH2O.[6]
-
For an oil-based vehicle, a stock solution in DMSO can be diluted in corn oil.[6]
-
Ensure the final solution is homogenous before administration.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to calculate the injection volume.
-
Restrain the mouse, exposing the lower abdominal quadrants.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a shallow angle into the peritoneal cavity, avoiding internal organs.
-
Inject the solution slowly.
-
Monitor the animal for any adverse reactions post-injection.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study using a PERK modulator in a mouse model of disease.
Caption: A generalized workflow for in vivo studies with PERK modulators.
Conclusion
The in vivo administration of PERK modulators requires careful consideration of the specific compound, mouse model, and experimental goals. The protocols and data presented here, based on published studies of well-characterized PERK inhibitors and activators, provide a solid foundation for researchers to design and execute their own in vivo experiments targeting the PERK signaling pathway. It is crucial to perform pilot studies to determine the optimal dosage, vehicle, and administration route for any new compound or experimental paradigm.
References
- 1. GSK2606414 | PERK Inhibitor | TargetMol [targetmol.com]
- 2. GSK2606414 | PERK inhibitor | CAS 1337531-36-8 | Buy GSK2606414 from Supplier InvivoChem [invivochem.com]
- 3. Activation of the Protein Kinase R–Like Endoplasmic Reticulum Kinase (PERK) Pathway of the Unfolded Protein Response after Experimental Traumatic Brain Injury and Treatment with a PERK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficacy of therapy by MK-28 PERK activation in the Huntington's disease R6/2 mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy of therapy by MK-28 PERK activation in the Huntington's disease R6/2 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Modulating Autophagy via the PERK Signaling Pathway
A Note on "Perk-IN-3": Extensive searches for a specific compound named "this compound" did not yield any results in the scientific literature. The nomenclature suggests it is likely a PERK (Protein kinase R-like endoplasmic reticulum kinase) inhibitor. This document provides detailed protocols and data based on well-characterized, potent, and selective PERK inhibitors, such as GSK2606414 and GSK2656157 , which are functionally representative of how a compound like "this compound" would be used to inhibit autophagy.
Introduction: The PERK Pathway in Autophagy Regulation
The PERK pathway is a critical branch of the Unfolded Protein Response (UPR), a cellular stress response activated by the accumulation of misfolded proteins in the endoplasmic reticulum (ER).[1][2] Under ER stress, PERK is activated through autophosphorylation.[3][4] Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general attenuation of protein synthesis but selectively promotes the translation of Activating Transcription Factor 4 (ATF4).[1][5] ATF4, in turn, upregulates the expression of genes involved in stress adaptation, including several key autophagy-related genes (ATGs).[6][7] This signaling cascade ultimately induces autophagy as a pro-survival mechanism to clear damaged organelles and protein aggregates, thereby restoring cellular homeostasis.[6][8]
Therefore, the modulation of PERK activity provides a direct method for controlling autophagy:
-
Inducing Autophagy: Activating the PERK pathway, typically by inducing ER stress with chemical agents like Thapsigargin or Tunicamycin, will lead to an increase in autophagic flux.
-
Inhibiting Autophagy: Using a selective PERK inhibitor (e.g., GSK2606414, GSK2656157) blocks the signaling cascade at its origin, preventing the downstream induction of autophagy genes and thus suppressing autophagic activity.[7][9][10]
Application Note 1: Inhibition of Stress-Induced Autophagy
This protocol describes the use of a selective PERK inhibitor to block the induction of autophagy in response to an ER stressor.
Experimental Workflow for Inhibiting Autophagy
Caption: Workflow for PERK-mediated autophagy inhibition.
Protocol: Using a PERK Inhibitor to Suppress Autophagy
1. Objective: To demonstrate the inhibition of ER stress-induced autophagy in a mammalian cell line (e.g., MG63, HeLa, or N2A) using a selective PERK inhibitor.
2. Materials:
-
Cell Line: Human osteosarcoma cells (MG63) or other suitable cell line.
-
Culture Medium: DMEM with 10% FBS and antibiotics.
-
PERK Inhibitor: GSK2606414 or GSK2656157. Prepare a 10 mM stock solution in DMSO. Store at -80°C.[11][12]
-
ER Stress Inducer: Thapsigargin (Tg). Prepare a 1 mM stock in DMSO. Store at -20°C.[13]
-
Reagents for Western Blot: RIPA lysis buffer, protease/phosphatase inhibitors, BCA protein assay kit, primary antibodies (anti-LC3B, anti-p62/SQSTM1, anti-p-PERK, anti-PERK, anti-GAPDH), HRP-conjugated secondary antibodies, and ECL substrate.
-
Optional (for microscopy): GFP-LC3 expression plasmid, transfection reagent, glass coverslips, paraformaldehyde (PFA), and a fluorescence microscope.
3. Procedure:
-
Cell Seeding: Seed MG63 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Incubate for 24 hours under standard conditions (37°C, 5% CO₂).[14]
-
PERK Inhibitor Pre-treatment: Prepare working solutions of the PERK inhibitor in complete culture medium. A typical final concentration is between 0.5 µM and 10 µM.[5][15] Aspirate the old medium and add the medium containing the PERK inhibitor. Include a vehicle control (DMSO only). Incubate for 1 hour.[14]
-
Autophagy Induction: Prepare a working solution of Thapsigargin in the medium (with or without the PERK inhibitor). A final concentration of 500 nM to 1 µM is commonly used.[13][14] Add the Thapsigargin-containing medium to the appropriate wells.
-
Experimental Groups:
-
Control (Vehicle only)
-
PERK Inhibitor only
-
Thapsigargin only
-
PERK Inhibitor + Thapsigargin
-
-
Incubation: Incubate the cells for the desired time period, typically between 6 and 24 hours.[13]
-
Cell Harvesting and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
4. Autophagy Analysis:
-
Western Blotting:
-
Normalize protein samples and prepare them with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on a 10-15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key markers to probe for are:
-
LC3-I to LC3-II conversion: An increase in the lipidated form (LC3-II) indicates autophagosome formation. Successful inhibition will show reduced LC3-II levels in the "Inhibitor + Thapsigargin" group compared to the "Thapsigargin only" group.[13][16]
-
p62/SQSTM1 degradation: p62 is a cargo receptor that is degraded during autophagy. A decrease in p62 levels indicates active autophagic flux. Inhibition will result in p62 accumulation compared to the Thapsigargin-treated group.[13][17]
-
p-PERK: To confirm the inhibitor is working, probe for phosphorylated PERK. Its level should be high with Thapsigargin treatment and reduced in the presence of the inhibitor.[5]
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an ECL substrate. Quantify band intensities using software like ImageJ.[18]
-
-
Fluorescence Microscopy (Optional):
-
If using GFP-LC3, seed cells on glass coverslips and transfect 24 hours prior to the experiment.
-
After treatment, fix cells with 4% PFA, permeabilize, and mount on slides.
-
Visualize using a fluorescence microscope. Count the number of GFP-LC3 puncta (dots) per cell. Autophagy induction leads to an increase in puncta, while inhibition will reduce the number of puncta formed in response to the stressor.[13]
-
Application Note 2: Induction of Autophagy via PERK Pathway Activation
This protocol describes how to induce autophagy by activating the PERK pathway with a chemical ER stressor.
Protocol: Using Thapsigargin to Induce Autophagy
1. Objective: To induce autophagy in a mammalian cell line by activating the PERK signaling pathway with Thapsigargin.
2. Materials:
-
Same as in Application Note 1, excluding the PERK inhibitor.
3. Procedure:
-
Cell Seeding: Seed cells in 6-well plates and incubate for 24 hours as described previously.
-
Treatment:
-
Incubation: Incubate for 6 to 24 hours. A time-course experiment is recommended to find the optimal induction point.
-
Analysis: Harvest cells and analyze for autophagy markers (increased LC3-II, decreased p62, increased GFP-LC3 puncta) as described in Application Note 1.
Data Presentation
Quantitative Effects of PERK Modulation on Autophagy Markers
| Compound/Treatment | Cell Line | Concentration & Time | Effect on LC3-II/LC3-I Ratio | Effect on p62 Levels | Effect on p-PERK | Citation(s) |
| Thapsigargin (Inducer) | MG63 | 1 µM, 6h | Increased | Decreased | Increased | [13] |
| PERK Knockdown + Tg | MG63 | 1 µM, 6h | Induction blocked | Degradation blocked | N/A | [13] |
| GSK2606414 (Inhibitor) | INS-1 | Varies | Blocked IH-induced increase | N/A | Blocked IH-induced increase | [19] |
| GSK2606414 (Inhibitor) | Melanoma Cells | Varies | Abrogated vemurafenib-induced autophagy | N/A | N/A | [7] |
| GSK2656157 (Inhibitor) | HeLa | 1 µM, 10h | No significant change on its own | N/A | Reduced Z36-induced increase | [18] |
| GSK2656157 (Inhibitor) | Bovine Hepatocytes | 1 µM | Inhibited NEFA-induced increase | N/A | Inhibited NEFA-induced increase | [20] |
Signaling Pathway and Logical Diagrams
PERK Signaling Pathway to Autophagy
Caption: The PERK signaling cascade leading to autophagy.
References
- 1. What are PERK inhibitors and how do they work? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. Protein kinase-like ER kinase (PERK) regulates autophagy of hemocytes in antiviral immunity of Pacific oyster Crassostrea gigas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK2606414 attenuates PERK/p-eIF2α/ATF4/CHOP axis and augments mitochondrial function to mitigate high glucose induced neurotoxicity in N2A cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PERK Integrates Autophagy and Oxidative Stress Responses To Promote Survival during Extracellular Matrix Detachment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Cytoprotective Role of Autophagy in Response to BRAF-Targeted Therapies [mdpi.com]
- 8. Radiation induces EIF2AK3/PERK and ERN1/IRE1 mediated pro-survival autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. GSK2656157 | Autophagy | Apoptosis | PERK | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. PERK-mediated Autophagy in Osteosarcoma Cells Resists ER Stress-induced Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Publishers Panel [ppch.pl]
- 15. PERK/NRF2 and autophagy form a resistance mechanism against G9a inhibition in leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BioKB - Publication [biokb.lcsb.uni.lu]
- 17. Quantifying autophagy using novel LC3B and p62 TR-FRET assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and Pharmacological Inhibition of PERK
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is a critical transducer of the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[1][2] PERK signaling plays a dual role in cell fate, promoting survival under transient ER stress while triggering apoptosis under prolonged stress.[3] Its involvement in various pathologies, including cancer, neurodegenerative diseases, and metabolic disorders, has made it a compelling target for therapeutic intervention.[4][5]
Two predominant methods are employed to investigate and modulate PERK function: genetic knockdown using lentiviral short hairpin RNA (shRNA) and pharmacological inhibition with small molecules like Perk-IN-3. This document provides a detailed comparison of these two approaches, complete with experimental protocols and data presentation, to aid researchers in selecting the most appropriate method for their studies.
Comparison of Lentiviral shRNA Knockdown and this compound Treatment
| Feature | Lentiviral shRNA Knockdown of PERK | This compound Treatment |
| Mechanism of Action | Post-transcriptional gene silencing by targeting PERK mRNA for degradation, leading to reduced PERK protein expression.[6] | Competitive inhibition of the PERK kinase domain, preventing autophosphorylation and activation.[2] |
| Time to Effect | Slower onset, requiring viral transduction, integration, and subsequent protein turnover (typically 48-72 hours or longer for stable cell lines).[6] | Rapid onset of action, with inhibition of PERK signaling observed within hours of treatment. |
| Duration of Effect | Can be transient or stable, depending on the experimental design. Stable knockdown cell lines provide long-term suppression of PERK expression.[7] | Reversible and dependent on the compound's half-life and continued administration. |
| Specificity | Can have off-target effects due to the shRNA sequence binding to unintended mRNAs. Careful design and validation are crucial.[6] | Can exhibit off-target effects by inhibiting other kinases, although this compound is designed for PERK selectivity. |
| Experimental Control | Temporal control is limited once stable knockdown is established. | Allows for precise temporal control of PERK inhibition by adding or removing the inhibitor. |
| Applications | Ideal for studying the long-term consequences of PERK loss-of-function in cell lines and in vivo models. | Suited for investigating the acute roles of PERK signaling and for high-throughput screening of PERK-dependent pathways. |
| Validation | Requires validation at both the mRNA (qRT-PCR) and protein (Western blot) levels.[8] | Validated by assessing the phosphorylation status of PERK and its downstream targets (e.g., eIF2α) via Western blot.[9] |
Signaling Pathway Diagram
Caption: The PERK signaling pathway and points of intervention.
Experimental Workflow Diagrams
Caption: Experimental workflow for lentiviral shRNA knockdown of PERK.
Caption: Experimental workflow for this compound treatment.
Detailed Experimental Protocols
Protocol 1: Lentiviral shRNA Knockdown of PERK
This protocol is adapted for a 6-well plate format and may require optimization for different cell types and plate formats.
Materials:
-
HEK293T cells
-
Target cells for knockdown
-
Lentiviral vector encoding shRNA targeting PERK (and a non-targeting control shRNA)
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent
-
Complete cell culture medium
-
Polybrene
-
Puromycin (or other selection antibiotic)
-
TRIzol reagent and cDNA synthesis kit for qRT-PCR
-
RIPA buffer and protease/phosphatase inhibitors for Western blotting
-
Antibodies: anti-PERK, anti-β-actin
Procedure:
Day 1: Lentivirus Production
-
Seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the shRNA-expressing lentiviral vector and the packaging plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 18-24 hours.
Day 2: Media Change
-
Replace the transfection medium with fresh complete medium.
Day 3-4: Viral Harvest
-
Harvest the supernatant containing the lentiviral particles at 48 and 72 hours post-transfection.
-
Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
Viral particles can be concentrated by ultracentrifugation if necessary and stored at -80°C.
Day 5: Transduction of Target Cells
-
Plate target cells in a 6-well plate to be 50-70% confluent at the time of transduction.[10]
-
Add lentiviral particles to the cells at various multiplicities of infection (MOIs) to determine the optimal transduction efficiency.[11]
-
Add Polybrene to a final concentration of 4-8 µg/mL to enhance transduction efficiency.[10]
-
Incubate for 18-24 hours.
Day 6: Media Change and Selection
-
Replace the virus-containing medium with fresh complete medium.
-
If generating a stable cell line, add the appropriate concentration of puromycin to select for transduced cells. The optimal puromycin concentration should be determined beforehand with a kill curve.[12]
Day 8 onwards: Validation of Knockdown
-
Expand the puromycin-resistant cells.
-
qRT-PCR: Isolate total RNA using TRIzol, synthesize cDNA, and perform quantitative real-time PCR to measure PERK mRNA levels relative to a housekeeping gene.
-
Western Blot: Lyse the cells in RIPA buffer, quantify protein concentration, and perform Western blot analysis to assess PERK protein levels. Use an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.[10]
Protocol 2: this compound Treatment
This protocol is a general guideline and the optimal concentration and duration of treatment should be determined empirically for each cell line and experimental condition.
Materials:
-
Target cells
-
This compound (or other PERK inhibitor)
-
DMSO (for dissolving the inhibitor)
-
Complete cell culture medium
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
RIPA buffer and protease/phosphatase inhibitors
-
Antibodies: anti-phospho-PERK, anti-PERK, anti-phospho-eIF2α, anti-eIF2α, anti-β-actin
Procedure:
Day 1: Cell Plating
-
Plate target cells in a suitable format (e.g., 6-well plate) to reach 70-80% confluency at the time of treatment.
Day 2: this compound Treatment
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete medium to the desired final concentrations. A concentration range of 0.1-10 µM is a common starting point.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (DMSO).
-
Incubate for the desired duration (e.g., 1-24 hours).
Day 2 (continued): ER Stress Induction (Optional)
-
To assess the inhibitory effect of this compound on activated PERK, an ER stressor can be added.
-
For example, add Tunicamycin (e.g., 1-5 µg/mL) for a specified period (e.g., 2-8 hours) before cell lysis, either alone or in combination with this compound.
Day 2 (continued): Cell Lysis and Protein Analysis
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
Perform Western blot analysis to detect the levels of phosphorylated PERK, total PERK, phosphorylated eIF2α, and total eIF2α. Use a loading control to normalize the results. A decrease in the ratio of p-PERK/PERK and p-eIF2α/eIF2α upon this compound treatment indicates successful inhibition.[3]
Conclusion
Both lentiviral shRNA knockdown and pharmacological inhibition are powerful tools for studying PERK function. The choice between these methods depends on the specific research question, the desired duration of PERK modulation, and the experimental system. Lentiviral shRNA is well-suited for long-term studies of PERK deficiency, while small molecule inhibitors like this compound offer acute and reversible control over PERK's kinase activity. Careful experimental design and rigorous validation are essential for obtaining reliable and interpretable results with either approach.
References
- 1. Recent insights into PERK-dependent signaling... | F1000Research [f1000research.com]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification and Validation of Novel PERK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 9. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Lentiviral Transduction Protocol [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Measuring PERK Activity in Response to PERK-IN-3: Application Notes and Protocols
Introduction
The Unfolded Protein Response (UPR) is a critical cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) is a key transducer of the UPR. Upon ER stress, PERK dimerizes and autophosphorylates, activating its kinase domain. This leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn attenuates global protein synthesis while promoting the translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4). ATF4 upregulates genes involved in amino acid metabolism, antioxidant response, and apoptosis, including the pro-apoptotic factor CHOP (CCAAT/enhancer-binding protein homologous protein).
PERK-IN-3 is a potent and selective inhibitor of the PERK kinase. It acts by covalently binding to a cysteine residue (Cys640) in the PERK kinase domain, effectively blocking its autophosphorylation and subsequent downstream signaling. This document provides detailed protocols for assessing the cellular activity of this compound by measuring the phosphorylation status of key pathway components and the expression of downstream target genes.
PERK Signaling Pathway and Inhibition by this compound
The following diagram illustrates the core PERK signaling pathway and the point of inhibition by this compound.
Troubleshooting & Optimization
Identifying and minimizing off-target effects of Perk-IN-3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Perk-IN-3, a potent and selective inhibitor of PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase). The following troubleshooting guides and FAQs will help you design experiments, interpret results, and minimize potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, ATP-competitive small molecule inhibitor of PERK (EIF2AK3), a central transducer of the Unfolded Protein Response (UPR).[1][2][3] Under endoplasmic reticulum (ER) stress, PERK autophosphorylates and then phosphorylates its primary substrate, eIF2α (eukaryotic initiation factor 2 alpha).[1][3] This action leads to a general attenuation of protein synthesis while selectively promoting the translation of transcription factors like ATF4, which orchestrate the cellular response to stress.[3] this compound binds to the ATP-binding pocket of PERK's kinase domain, preventing its catalytic activity and blocking the downstream signaling cascade.
Q2: What is the recommended concentration range for this compound in cell-based assays?
The effective concentration can vary significantly between cell lines and experimental conditions.
-
Biochemical IC50: ~0.9 nM (in cell-free kinase assays).[2][4]
-
Cellular IC50: 10 nM - 30 nM is typically sufficient to inhibit PERK autophosphorylation and downstream signaling (e.g., p-eIF2α levels) in response to ER stress inducers like thapsigargin or tunicamycin.[2][4]
-
Phenotypic Assays: For longer-term experiments (e.g., >24 hours) assessing cell viability or proliferation, concentrations ranging from 100 nM to 10 µM may be required. However, concentrations above 1 µM increase the risk of off-target effects and should be interpreted with caution. In the absence of ER stress, IC50 values for growth inhibition are typically much higher (e.g., 6-25 µM).[2][4]
Always perform a dose-response experiment in your specific cell model to determine the optimal concentration.
Q3: What are the known or potential off-target effects of this compound?
While highly selective, ATP-competitive PERK inhibitors may interact with other kinases, especially at higher concentrations.
-
eIF2α Kinase Family: this compound is designed for high selectivity against other eIF2α kinases like HRI (EIF2AK1), PKR (EIF2AK2), and GCN2 (EIF2AK4).[1][5] However, some level of cross-reactivity, particularly with HRI, can occur with certain inhibitor scaffolds.[1]
-
RIPK1: Some PERK inhibitors have been shown to inhibit Receptor-Interacting Protein Kinase 1 (RIPK1), which could affect TNF-mediated signaling pathways.[6]
-
Broad Kinase Panel: When screened against large kinase panels, potent PERK inhibitors typically show minimal activity (>500-fold selectivity) against hundreds of other kinases at concentrations below 100 nM.[4][5]
It is crucial to use the lowest effective concentration and perform appropriate control experiments to mitigate and identify potential off-target effects.
Troubleshooting Guide
Problem 1: I am not seeing inhibition of PERK signaling (p-PERK, p-eIF2α) after treatment with this compound.
| Potential Cause | Troubleshooting Step |
| Insufficient ER Stress | Ensure your positive control (e.g., tunicamycin, thapsigargin) is inducing a robust UPR. Confirm the activation of p-PERK and p-eIF2α in your untreated, stressed sample. |
| Inhibitor Concentration Too Low | Perform a dose-response curve (e.g., 10 nM to 5 µM) to find the optimal concentration for your cell line and stress conditions. |
| Timing of Treatment | Pre-incubate cells with this compound (e.g., 1-2 hours) before adding the ER stress inducer to ensure the inhibitor is present when PERK activation occurs. |
| Sample Preparation Issues | During cell lysis, always use fresh lysis buffer containing a cocktail of protease and, critically, phosphatase inhibitors to prevent dephosphorylation of your target proteins.[7][8] |
| Western Blotting Issues | Ensure your antibodies are validated for the target and species. Use a positive control lysate. Load sufficient protein (20-30 µg) and optimize transfer conditions.[8][9] |
Problem 2: I am observing unexpected cytotoxicity or a phenotype that doesn't align with PERK inhibition.
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | This is more likely at higher concentrations (>1 µM) or with prolonged incubation. Lower the inhibitor concentration to the minimum required to achieve on-target inhibition. |
| On-Target Toxicity | Prolonged or complete inhibition of the PERK pathway can be toxic to certain cell types, especially those under high basal ER stress (e.g., secretory cells, cancer cells).[10] Consider a time-course experiment to distinguish acute effects from chronic toxicity. |
| Confounding Pathways | The observed phenotype may be a result of crosstalk between the UPR and other signaling pathways.[11] |
| Control Experiments | Perform critical control experiments (see Q&A and Protocol sections below) to validate that the observed phenotype is a direct result of PERK inhibition. |
Q4: What control experiments are essential for validating that my observed phenotype is due to on-target PERK inhibition?
Validating on-target activity is critical for data interpretation.
-
Confirm Target Engagement: Always verify that at the concentration used, this compound effectively reduces the phosphorylation of PERK and eIF2α in your experimental model via Western blot.
-
Use a Structurally Unrelated PERK Inhibitor: If possible, reproduce the phenotype with a different, structurally distinct PERK inhibitor. This reduces the likelihood that the effect is due to a common off-target of a specific chemical scaffold.
-
Genetic Knockdown/Knockout: The gold standard is to replicate the phenotype using genetic approaches like siRNA or shRNA to deplete PERK.[12] If PERK knockdown phenocopies the effect of this compound, it strongly supports on-target activity.
-
Rescue Experiment: In a PERK knockout/knockdown background, the addition of this compound should produce no further effect on the phenotype of interest.
Data Presentation: Kinase Selectivity
The following data, derived from the well-characterized PERK inhibitor GSK2656157, is representative of the potency and selectivity expected from a high-quality tool compound like this compound.
Table 1: Potency of this compound Representative Compound (GSK2656157)
| Assay Type | Target | IC50 | Reference |
| Biochemical (Cell-Free) | PERK | 0.9 nM | [2][4][5] |
| Cellular (p-PERK Inhibition) | PERK | 10 - 30 nM | [2][4] |
Table 2: Selectivity Against Other eIF2α Kinases
| Kinase Target | Representative IC50 (nM) | Selectivity vs. PERK (Fold) | Reference |
| PERK | 0.9 | 1 | [1][5] |
| HRI | 460 | >500 | [1] |
| PKR | >10,000 | >10,000 | [1] |
| GCN2 | >10,000 | >10,000 | [1] |
Note: Data is for compound GSK2656157, a close structural and functional analog.[1]
Visualizations & Workflows
Signaling Pathway
Caption: The PERK signaling pathway under ER stress and the point of inhibition by this compound.
Experimental Workflow
Caption: Standard workflow for validating this compound activity on the PERK pathway.
Troubleshooting Logic
Caption: Decision tree for troubleshooting unexpected results with this compound.
Key Experimental Protocols
Protocol: Western Blot for PERK Pathway Inhibition
This protocol outlines the steps to verify the on-target activity of this compound by measuring the phosphorylation status of PERK and eIF2α.
1. Cell Culture and Treatment: a. Seed your cells of interest onto a 6-well plate and grow to 70-80% confluency. b. Prepare stock solutions of this compound (e.g., 10 mM in DMSO) and an ER stress inducer (e.g., 1 mg/mL Tunicamycin in DMSO). c. For each condition, pre-treat the cells for 1 hour with the desired concentration of this compound or a vehicle control (DMSO). d. After pre-treatment, add the ER stress inducer (e.g., final concentration of 2 µg/mL Tunicamycin) to the appropriate wells. Include an untreated, unstressed control. e. Incubate for 4-6 hours at 37°C.
2. Cell Lysis: a. Aspirate the media and wash the cells once with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a freshly added protease and phosphatase inhibitor cocktail (e.g., Halt™ Protease and Phosphatase Inhibitor Cocktail). c. Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at ~14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting: a. Normalize protein concentrations for all samples. Load 20-30 µg of protein per lane on an SDS-PAGE gel (e.g., 4-12% Bis-Tris). b. Transfer the proteins to a PVDF membrane. c. Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20). Note: BSA is often recommended for phospho-antibodies. d. Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Recommended antibodies:
- Phospho-PERK (Thr980)
- Total PERK
- Phospho-eIF2α (Ser51)
- Total eIF2α
- ATF4
- Loading control (e.g., β-Actin or GAPDH) e. Wash the membrane 3 times for 5 minutes each in TBST. f. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane 3 times for 10 minutes each in TBST. h. Apply an ECL (Enhanced Chemiluminescence) substrate and visualize the bands using a digital imager.
4. Expected Outcome:
-
Vehicle + Stress Inducer: Strong bands for p-PERK and p-eIF2α.
-
This compound + Stress Inducer: Significant reduction or complete absence of bands for p-PERK and p-eIF2α compared to the vehicle control.
-
Total protein levels for PERK, eIF2α, and the loading control should remain consistent across all lanes.
References
- 1. Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. probechem.com [probechem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Publishers Panel [ppch.pl]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of a PERK Kinase Inhibitor with Anti-Myeloma Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Perk-IN-3 for Maximum Efficacy and Minimal Toxicity
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed frequently asked questions (FAQs), troubleshooting advice, and experimental protocols to help you effectively use Perk-IN-3 in your research, ensuring optimal results while minimizing cellular toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor that targets the Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK).[1] PERK is a critical sensor of endoplasmic reticulum (ER) stress and a key component of the Unfolded Protein Response (UPR).[1][2] Under ER stress, PERK becomes activated through autophosphorylation.[3][4] Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[1][3] This phosphorylation event leads to a global reduction in protein synthesis, which helps to alleviate the protein folding load on the ER.[1] However, it also selectively promotes the translation of certain stress-response proteins, such as Activating Transcription Factor 4 (ATF4).[1][5] this compound works by inhibiting the kinase activity of PERK, thereby preventing the phosphorylation of eIF2α and the subsequent downstream signaling events.[1]
Q2: What is a typical effective concentration range for this compound?
The effective concentration of this compound can vary significantly depending on the cell line and the specific experimental conditions. Generally, concentrations in the low micromolar to nanomolar range are effective. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: What are the potential off-target effects or toxicity associated with this compound?
While this compound is designed to be a selective PERK inhibitor, high concentrations may lead to off-target effects or cellular toxicity. Prolonged inhibition of the PERK pathway can be detrimental as it can disrupt cellular homeostasis.[1] Common signs of toxicity include a significant decrease in cell viability, changes in cell morphology, and induction of apoptosis. It is crucial to determine a therapeutic window where this compound shows maximum efficacy with minimal toxicity. This can be achieved by performing a cytotoxicity assay in parallel with your functional assays.
Efficacy and Toxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values and observed toxicity for PERK inhibitors in various cell lines. Note: Data for specific PERK inhibitors may vary, and it is essential to determine these values for your particular experimental setup.
Table 1: Efficacy of PERK Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference Compound(s) |
| HTB-26 | Breast Cancer | 10 - 50 | Caffeic acid amide derivatives |
| PC-3 | Pancreatic Cancer | 10 - 50 | Caffeic acid amide derivatives |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | Caffeic acid amide derivatives |
| HCT116 | Colorectal Cancer | 0.34 - 22.4 | Caffeic acid amide derivatives |
| TK10 | Human Renal Cancer | 0.62 - 7.72 | Quinazolin-4-one derivatives |
| MCF-7 | Breast Cancer | 0.62 - 7.72 | Quinazolin-4-one derivatives |
| A549 | Lung Cancer | < 10 | Novel PERK Inhibitors |
| MIA PaCa-2 | Pancreatic Cancer | Varies | F41 (Indole-diterpenoid) |
| BxPC-3 | Pancreatic Cancer | Varies | F41 (Indole-diterpenoid) |
Table 2: Toxicity Profile of PERK Inhibitors
| Cell Line | Observation | Concentration | Reference Compound(s) |
| HEK293T, HeLa, MDA-MB-231 | Cytotoxicity observed after 48-72h | Varies | Novel PERK Inhibitors[6] |
| A549 | Decreased viability, increased DNA damage | Varies | NCI 159456[6] |
| Normal HPF cells | No substantial effect on viability | Varies | NCI 159456[6] |
Signaling Pathways and Workflows
To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: PERK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for optimizing this compound concentration.
Troubleshooting Guide
Q4: I am not observing any effect of this compound on my cells. What could be the reason?
-
Sub-optimal Concentration: The concentration of this compound may be too low. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line.
-
Cell Line Resistance: Some cell lines may be inherently resistant to PERK inhibition. This could be due to redundancies in cellular stress response pathways.
-
Compound Inactivity: Ensure that your stock of this compound is active. Improper storage or handling can lead to degradation.
-
Assay Sensitivity: The assay you are using to measure the effect of this compound may not be sensitive enough. Consider using a more direct measure of PERK activity, such as western blotting for phosphorylated eIF2α.
Q5: I am observing high levels of cell death even at low concentrations of this compound. What should I do?
-
High Sensitivity of Cell Line: Your cell line may be particularly sensitive to PERK inhibition. Try using a lower concentration range in your dose-response experiments.
-
Toxicity of the Vehicle: Ensure that the vehicle (e.g., DMSO) used to dissolve this compound is not causing toxicity at the concentration used. Always include a vehicle-only control in your experiments.
-
Extended Incubation Time: The incubation time might be too long. Consider performing a time-course experiment to determine the optimal treatment duration.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on your cell line. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]
Materials:
-
96-well plate
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9][10]
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)[10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[7]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7][9]
-
Solubilization: After the incubation with MTT, you will observe purple formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the crystals.[7]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control. Plot the results to determine the IC50 value.
Protocol 2: Western Blotting for PERK Pathway Markers
This protocol is for assessing the inhibition of the PERK pathway by measuring the levels of phosphorylated eIF2α (p-eIF2α) and the expression of downstream targets like ATF4 and CHOP.
Materials:
-
6-well plates
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Prepare protein samples with Laemmli buffer and denature by heating. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control. Compare the levels of p-eIF2α, ATF4, and CHOP in treated versus untreated cells.
References
- 1. What are PERK inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The structure of the PERK kinase domain suggests the mechanism for its activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
How to address Perk-IN-3 insolubility in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting protocols and answers to frequently asked questions regarding the solubility of Perk-IN-3 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the PERK (Protein kinase R-like endoplasmic reticulum kinase) enzyme, a key component of the unfolded protein response (UPR). The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). By inhibiting PERK, this compound blocks the phosphorylation of eIF2α, which in turn reduces the downstream expression of ATF4 and its target genes.
Caption: The PERK signaling pathway under ER stress and its inhibition by this compound.
Q2: Why is this compound difficult to dissolve in aqueous solutions?
This compound is a hydrophobic organic small molecule. Its chemical structure lacks significant hydrophilic groups, making it practically insoluble in water and aqueous buffers like PBS.
Q3: What is the recommended solvent for making a stock solution?
The recommended solvent for creating a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, allowing for the preparation of concentrated stocks that can be stored for extended periods.
Q4: How should I store the this compound stock solution?
Store the DMSO stock solution at -20°C for long-term storage (months) or at 4°C for short-term storage (days to weeks). To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Quantitative Solubility Data
The solubility of this compound varies significantly across different solvents. The following table summarizes its solubility profile. Always consult the manufacturer's product data sheet for lot-specific information.
| Solvent | Max Solubility (Approx.) | Notes |
| DMSO | ≥ 50 mg/mL (≥ 105.34 mM) | Recommended for stock solutions. |
| Ethanol | < 1 mg/mL | Practically insoluble. Not recommended. |
| Water / PBS | < 0.1 mg/mL | Practically insoluble. Not recommended for stock solutions. |
Troubleshooting Guide: Common Issues
Q1: My this compound precipitated after I diluted the DMSO stock into my aqueous cell culture media. What should I do?
This is the most common issue encountered and occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution.
-
Immediate Action: Do not use the solution with visible precipitate in your experiment, as the effective concentration will be unknown and the precipitate can be toxic to cells.
-
Solution 1 (Lower Final Concentration): The simplest solution is to lower the final working concentration of this compound.
-
Solution 2 (Increase Final DMSO Concentration): Ensure the final concentration of DMSO in your culture medium is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, always run a vehicle control (media + same % of DMSO) as DMSO can have biological effects at concentrations >0.5%.
-
Solution 3 (Use a Carrier): For in vivo or sensitive in vitro experiments, consider formulating this compound with a carrier like 2-hydroxypropyl-β-cyclodextrin (HPβCD) or Tween® 80 to improve aqueous solubility.
Caption: Decision tree for troubleshooting this compound precipitation in aqueous media.
Q2: The compound seems to be losing activity over time in my experiment.
This may be due to compound instability or precipitation in the aqueous buffer at 37°C.
-
Check for Precipitate: After incubation, centrifuge your plate or tube and check for a pellet. If one is present, your compound is crashing out of solution.
-
Refresh Media: For long-term experiments (>24 hours), consider refreshing the media with freshly diluted this compound every 24 hours to ensure a consistent effective concentration.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound DMSO Stock Solution
-
Weighing: Accurately weigh out the required amount of this compound powder (Molecular Weight: 474.55 g/mol ). For 1 mL of a 10 mM stock, you need 4.75 mg.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the powder.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the vial to 37°C for 5-10 minutes to aid dissolution. Ensure no solid particles are visible.
-
Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Media
This protocol is for diluting the 10 mM DMSO stock to a final concentration of 10 µM in cell culture media, ensuring the final DMSO concentration remains at 0.1%.
Caption: Recommended two-step serial dilution workflow for this compound.
-
Pre-warm Media: Warm your cell culture medium to 37°C. This can help reduce the risk of precipitation.
-
Prepare Intermediate Dilution (Optional but Recommended): Perform a serial dilution. First, dilute your 10 mM stock 1:100 into pre-warmed media to create a 100 µM intermediate solution (final DMSO 1%). Vortex or pipette vigorously immediately after adding the stock to the media to ensure rapid dispersion.
-
Prepare Final Working Solution: Add the intermediate solution to the main volume of your culture media to achieve the final desired concentration. For example, add 1 mL of the 100 µM intermediate solution to 9 mL of media to get a final concentration of 10 µM. The final DMSO concentration will be a well-tolerated 0.1%.
-
Use Immediately: Add the final working solution to your cells immediately after preparation. Do not store diluted aqueous solutions of this compound.
Technical Support Center: Interpreting Unexpected Phenotypes in Perk-IN-3 Treated Cells
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected phenotypes when using Perk-IN-3, a potent and selective inhibitor of PERK (Protein kinase R-like endoplasmic reticulum kinase).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that targets the kinase domain of PERK, a critical sensor of endoplasmic reticulum (ER) stress. Under ER stress, PERK dimerizes and autophosphorylates, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation attenuates global protein synthesis but selectively promotes the translation of specific mRNAs, such as activating transcription factor 4 (ATF4), to resolve the stress. This compound prevents the autophosphorylation of PERK, thereby inhibiting the downstream signaling cascade.
Q2: What are the expected cellular phenotypes after this compound treatment?
Treatment with this compound is expected to suppress the PERK branch of the Unfolded Protein Response (UPR). The primary expected phenotypes include:
-
Reduced phosphorylation of eIF2α: This is a direct downstream target of PERK.
-
Decreased expression of ATF4: ATF4 is translationally upregulated by p-eIF2α.
-
Restoration of global protein synthesis: By inhibiting the PERK-eIF2α axis, global translation, which is typically repressed during ER stress, should be at least partially restored.
-
Modulation of cell viability: Depending on the cell type and the nature of the ER stress, inhibition of PERK can either promote cell survival by preventing excessive translational repression or induce cell death by blocking a key adaptive response.
Q3: We observe an increase in IRE1α or ATF6 signaling after this compound treatment. Is this expected?
This is a documented, albeit sometimes unexpected, phenotype. The three branches of the UPR (PERK, IRE1α, and ATF6) can sometimes exhibit compensatory or "crosstalk" activation. Inhibition of the PERK pathway can lead to a hyperactivation of the IRE1α or ATF6 pathways as the cell attempts to cope with unresolved ER stress. This is a critical consideration when interpreting results, as the observed phenotype may be a consequence of this compensatory activation rather than a direct off-target effect of this compound.
Q4: Our cells show increased cell death with this compound even at low concentrations. Why is this happening?
While PERK signaling can contribute to apoptosis under prolonged or severe ER stress, its initial activation is a pro-survival response. By inhibiting PERK, you may be preventing the cells from adapting to the ER stress, leading to an earlier commitment to apoptosis. The level of basal ER stress in your specific cell line could also be a contributing factor.
Troubleshooting Unexpected Phenotypes
| Observed Phenotype | Potential Cause | Troubleshooting Steps |
| No change in p-eIF2α or ATF4 levels | 1. this compound is inactive or used at too low a concentration. 2. The ER stress induction was not effective. 3. The specific cell line may have a mutated or non-functional PERK pathway. | 1. Verify the integrity and concentration of your this compound stock. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Confirm the induction of ER stress by checking other UPR markers (e.g., BiP/GRP78). 4. Sequence the PERK gene in your cell line if resistance is suspected. |
| Paradoxical increase in p-eIF2α | 1. Off-target effects on other eIF2α kinases (e.g., PKR, GCN2, HRI). 2. Cellular context-dependent feedback loops. | 1. Test for the activation of other eIF2α kinases. 2. Review literature for similar observations in your specific cell model. |
| Increased IRE1α or ATF6 activation | Compensatory UPR activation due to PERK inhibition. | 1. Monitor the activation of all three UPR branches simultaneously (PERK, IRE1α, ATF6). 2. Consider using dual inhibitors if you need to suppress multiple UPR branches. |
| Significant cytotoxicity at expected therapeutic doses | 1. High basal level of ER stress in the cell line. 2. Off-target toxicity. 3. The cell line is highly dependent on the PERK pathway for survival. | 1. Assess the basal level of ER stress markers in your untreated cells. 2. Perform a comprehensive dose-response curve to determine the therapeutic window. 3. Consider using a different cell line to confirm the effect is not cell-type specific. |
Experimental Protocols
Western Blot for PERK Signaling Pathway Components
-
Cell Lysis:
-
Plate and treat cells with your desired concentrations of this compound and ER stress inducer (e.g., tunicamycin or thapsigargin).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies: anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cell Viability Assay (e.g., MTT or Real-Time Glo)
-
Cell Plating:
-
Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound with or without an ER stress inducer. Include vehicle-only and unstressed controls.
-
-
Incubation:
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and read absorbance at 570 nm.
-
For Real-Time Glo: Add the reagent at the beginning of the experiment and measure luminescence at various time points.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
-
Apoptosis Assay (e.g., Annexin V/PI Staining)
-
Cell Treatment:
-
Treat cells in a 6-well plate with this compound and/or an ER stress inducer.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash with cold PBS.
-
-
Staining:
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
-
Visualizations
Caption: The PERK signaling pathway and the inhibitory action of this compound.
Caption: A troubleshooting workflow for unexpected results with this compound.
Quality control measures for ensuring Perk-IN-3 potency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and use of Perk-IN-3, a potent PERK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of the Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK). PERK is a key sensor of endoplasmic reticulum (ER) stress.[1][2] Under ER stress, PERK becomes activated and phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein synthesis.[1][2] this compound inhibits the kinase activity of PERK, thereby preventing the phosphorylation of eIF2α and the subsequent downstream signaling events.
Q2: What is the reported potency of this compound?
A2: this compound has a reported in vitro IC50 of 7.4 nM.[3] The IC50 value represents the concentration of the inhibitor required to reduce the activity of the PERK enzyme by 50% in a biochemical assay.
Q3: How can I confirm the potency of my batch of this compound?
A3: The potency of this compound can be confirmed using both in vitro biochemical assays and cell-based assays. A common method is to perform an in vitro kinase assay using recombinant PERK protein and measure the inhibition of eIF2α phosphorylation.[1][4] Cellular assays involve treating cells with an ER stress inducer (e.g., tunicamycin or thapsigargin) in the presence of varying concentrations of this compound and measuring the levels of phosphorylated PERK (p-PERK) and phosphorylated eIF2α (p-eIF2α) by Western blot.[2][5]
Q4: What are some common solvents and storage conditions for this compound?
A4: For in vitro assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[6] It is crucial to store the stock solution at -20°C or -80°C to maintain its stability. For cell-based assays, the DMSO stock is further diluted in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the cell culture is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guides
In Vitro Kinase Assay
| Issue | Possible Cause | Recommended Solution |
| No or low PERK kinase activity in the control group | Inactive recombinant PERK enzyme | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the activity of a new batch of enzyme. |
| Suboptimal assay buffer conditions | Optimize the concentrations of ATP and MgCl2 in the kinase buffer.[1] | |
| Degraded substrate (eIF2α) | Use a fresh preparation of the eIF2α substrate. | |
| High variability between replicate wells | Pipetting errors | Use calibrated pipettes and ensure proper mixing of reagents. Consider using automated liquid handlers for high-throughput screening. |
| Inconsistent incubation times or temperatures | Ensure all wells are incubated for the same duration and at a constant, optimized temperature. | |
| Calculated IC50 value is significantly higher than expected | Inaccurate concentration of this compound stock solution | Verify the concentration of the stock solution. If possible, confirm by an analytical method. |
| High concentration of ATP in the assay | The inhibitory effect of ATP-competitive inhibitors like this compound is dependent on the ATP concentration. Use an ATP concentration close to the Km value for PERK.[7] | |
| Presence of interfering substances in the assay | Ensure all reagents are of high purity and free from contaminants that may interfere with the assay. |
Cellular Assay (Western Blot for p-PERK/p-eIF2α)
| Issue | Possible Cause | Recommended Solution |
| No or weak p-PERK or p-eIF2α signal in ER stress-induced control cells | Insufficient ER stress induction | Optimize the concentration and incubation time of the ER stress inducer (e.g., tunicamycin, thapsigargin). |
| Inefficient cell lysis and protein extraction | Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[4] | |
| Low antibody affinity or incorrect antibody dilution | Use a validated antibody specific for the phosphorylated form of the target protein. Optimize the antibody concentration. | |
| High background on the Western blot | Insufficient blocking | Increase the blocking time or use a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). |
| High antibody concentration | Reduce the concentration of the primary and/or secondary antibody. | |
| Inconsistent band intensities between lanes | Uneven protein loading | Perform a protein quantification assay (e.g., BCA) to ensure equal loading of protein in each lane. Use a loading control (e.g., GAPDH, β-actin) to normalize the data. |
| This compound does not inhibit phosphorylation as expected | Compound instability or insolubility in cell culture medium | Prepare fresh dilutions of this compound from the DMSO stock for each experiment. Ensure the final DMSO concentration is not causing precipitation. |
| Cell line is resistant to PERK inhibition | Some cell lines may have compensatory mechanisms that bypass the need for PERK signaling for survival under ER stress. |
Quantitative Data
Table 1: In Vitro Potency of this compound and Other PERK Inhibitors
| Compound | IC50 (nM) | Assay Conditions | Reference |
| This compound | 7.4 | In vitro biochemical assay | [3] |
| GSK2606414 | 0.4 | Cell-free assay | [6] |
| GSK2656157 | 0.9 | Cell-free assay | [3] |
Table 2: Cellular Potency of PERK Inhibitors
| Compound | Cellular EC50 (nM) | Cell Line | Assay Readout | Reference |
| GSK2606414 | <300 | A459 | Inhibition of PERK Autophosphorylation | [6] |
| GSK2656157 | 10-30 | BxPC3 | Inhibition of p-PERK, p-eIF2α, ATF4, and CHOP | [2] |
| A PERK Inhibitor (unnamed) | 373 | Min6 | Reversal of thapsigargin-mediated translational repression | [8] |
Experimental Protocols
Protocol 1: In Vitro PERK Kinase Assay
Objective: To determine the in vitro IC50 of this compound.
Materials:
-
Recombinant human PERK kinase domain
-
Recombinant human eIF2α protein
-
This compound
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the recombinant PERK kinase and eIF2α substrate to each well.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (or the ADP-Glo™ reagent).
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction according to the specific assay kit instructions (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).
-
Quantify the phosphorylation of eIF2α. For the radioactive assay, this is done by measuring the incorporation of ³²P using a scintillation counter. For the ADP-Glo™ assay, measure the luminescence.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular PERK Inhibition Assay by Western Blot
Objective: To determine the cellular potency (EC50) of this compound by measuring the inhibition of ER stress-induced PERK and eIF2α phosphorylation.
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
Cell culture medium and supplements
-
This compound
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
DMSO
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-PERK (Thr980), anti-PERK, anti-p-eIF2α (Ser51), anti-eIF2α, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 1-2 hours.
-
Induce ER stress by adding Tunicamycin (e.g., 2.5 µg/mL) or Thapsigargin (e.g., 300 nM) and incubate for the desired time (e.g., 2-6 hours).
-
Wash the cells with ice-cold PBS and lyse them with supplemented Lysis Buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of p-PERK and p-eIF2α to their respective total protein levels and the loading control.
-
Plot the normalized phosphorylation levels against the this compound concentration to determine the cellular EC50.
Visualizations
Caption: The PERK signaling pathway under ER stress and the point of inhibition by this compound.
References
- 1. Control of PERK eIF2α kinase activity by the endoplasmic reticulum stress-induced molecular chaperone P58IPK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Protocol 1: PERK or GCN2 IP and Western blot | Ron Lab [ron.cimr.cam.ac.uk]
- 8. researchgate.net [researchgate.net]
Common pitfalls to avoid when working with PERK inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common pitfalls when working with Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK) inhibitors.
Troubleshooting Guides & FAQs
I. Inhibitor Characterization and Validation
Question: My PERK inhibitor is not showing any effect on my cells. What are the possible reasons?
Answer: There are several potential reasons why your PERK inhibitor may not be effective in your experiments. Here's a troubleshooting guide:
-
Inhibitor Potency and Purity: Verify the IC50 of your inhibitor against purified PERK in a cell-free kinase assay.[1][2] Ensure the purity of your compound, as contaminants can interfere with its activity.
-
Solubility and Stability: PERK inhibitors can have poor solubility in aqueous solutions. Ensure that your inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in your cell culture medium. Check for precipitation after dilution. Also, consider the stability of the inhibitor under your experimental conditions (e.g., temperature, light exposure).
-
Cellular Permeability: Confirm that your inhibitor can effectively cross the cell membrane to reach its intracellular target. This can be assessed using techniques like liquid chromatography-mass spectrometry (LC-MS) to measure intracellular drug concentrations.
-
Target Engagement: It is crucial to confirm that the inhibitor is binding to PERK within the cell. The NanoBRET® Target Engagement (TE) Intracellular Kinase Assay is a quantitative method to measure specific kinase-inhibitor interactions in live cells.[3]
-
Optimal Concentration and Treatment Time: The effective concentration of a PERK inhibitor can vary significantly between different cell lines and experimental conditions.[4][5] It is essential to perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell type. Start with a broad range of concentrations (e.g., from nanomolar to micromolar) and assess the effect on PERK signaling at different time points (e.g., 24, 48, 72 hours).[4]
Question: I am observing unexpected or off-target effects with my PERK inhibitor. How can I address this?
Answer: Off-target effects are a common pitfall when working with kinase inhibitors. Here's how to troubleshoot this issue:
-
Known Off-Targets: Some widely used PERK inhibitors, such as GSK2606414 and GSK2656157, have been shown to be potent inhibitors of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1).[6][7][8] If your experimental system involves TNF signaling or necroptosis, consider using a more selective PERK inhibitor like AMG PERK 44.[7][9]
-
Kinome Profiling: To identify potential off-targets, you can perform kinome-wide screening to assess the selectivity of your inhibitor against a large panel of kinases.
-
Use of Multiple Inhibitors: To confirm that the observed phenotype is due to PERK inhibition, use multiple structurally distinct PERK inhibitors. If different inhibitors produce the same biological effect, it is more likely to be an on-target effect.
-
Genetic Approaches: The most definitive way to confirm on-target activity is to use a genetic approach. This can involve using PERK knockout or knockdown cells, or a rescue experiment where an inhibitor-resistant PERK mutant is expressed.[4]
II. Experimental Design and Data Interpretation
Question: How do I properly design my experiment to assess the efficacy of a PERK inhibitor?
Answer: A well-designed experiment is crucial for obtaining reliable and interpretable results. Here is a suggested workflow:
-
Determine Baseline PERK Activity: Before treating with an inhibitor, establish the basal level of PERK activity in your cells. This can be done by measuring the phosphorylation of eIF2α by Western blot.
-
Induce ER Stress: To test the inhibitor's efficacy, you will likely need to induce endoplasmic reticulum (ER) stress. Common inducers include tunicamycin (inhibits N-linked glycosylation) or thapsigargin (inhibits the SERCA pump).
-
Dose-Response and Time-Course: As mentioned earlier, perform a dose-response and time-course experiment to find the optimal inhibitor concentration and treatment duration.
-
Assess Downstream Signaling: Measure the effect of the inhibitor on the PERK signaling pathway. This should include assessing the phosphorylation of eIF2α and the expression of downstream targets like ATF4 and CHOP.[10][11][12]
-
Measure Phenotypic Outcomes: Evaluate the effect of the inhibitor on relevant cellular phenotypes, such as cell viability, apoptosis, or other specific endpoints related to your research question.
Question: I am seeing an increase in CHOP expression even after treating with a PERK inhibitor. Is this expected?
Answer: This can be a complex and context-dependent observation. While PERK is a major upstream regulator of the ATF4-CHOP axis, other arms of the Unfolded Protein Response (UPR), namely IRE1 and ATF6, can also contribute to the regulation of CHOP.[11] It is possible that under certain conditions of severe or prolonged ER stress, inhibition of the PERK pathway may lead to a compensatory activation of other UPR branches, resulting in sustained or even increased CHOP expression. Additionally, some studies have reported that PERK inhibition can sometimes lead to an upregulation of CHOP levels.[4] It is important to assess the activity of the other UPR pathways (e.g., by measuring XBP1 splicing for IRE1 activity) to get a complete picture of the cellular response.
III. Data Presentation
Table 1: IC50 Values of Common PERK Inhibitors
| Inhibitor | Target | IC50 (cell-free) | Notes |
| GSK2606414 | PERK | 0.4 nM[13] | Also a potent RIPK1 inhibitor.[6][7] |
| GSK2656157 | PERK | 0.9 nM[13] | Also a potent RIPK1 inhibitor.[6][7] |
| AMG PERK 44 | PERK | 6 nM[13] | Highly selective for PERK over GCN2 and B-Raf.[13] |
| ISRIB (trans-isomer) | PERK | 5 nM[13] | Acts downstream of PERK, inhibiting the effects of eIF2α phosphorylation.[13] |
Experimental Protocols
Western Blotting for Phosphorylated eIF2α (p-eIF2α)
This protocol is adapted from standard western blotting procedures.[14][15][16][17]
-
Sample Preparation:
-
Treat cells with your PERK inhibitor and/or ER stress inducer for the desired time.
-
Wash cells with ice-cold 1X PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Prepare lysates by adding 4X SDS sample buffer and heating at 95-100°C for 5 minutes.[14]
-
-
Gel Electrophoresis:
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel (10-12% acrylamide is suitable for eIF2α).
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with a primary antibody against phospho-eIF2α (Ser51) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total eIF2α or a housekeeping protein like β-actin.
-
Quantitative PCR (qPCR) for CHOP and other UPR Genes
This protocol is based on standard qPCR methods.[18][19]
-
RNA Extraction and cDNA Synthesis:
-
Treat cells as described for the Western blot protocol.
-
Extract total RNA from the cells using a commercially available kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up the qPCR reaction in triplicate for each sample and gene of interest (e.g., CHOP, ATF4, and a housekeeping gene like GAPDH or β-actin).
-
Use a SYBR Green-based qPCR master mix.
-
Perform the reaction on a real-time PCR detection system.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
-
Mandatory Visualizations
Caption: The PERK signaling pathway under ER stress.
Caption: Experimental workflow for testing PERK inhibitor efficacy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 4. Characterization of a PERK Kinase Inhibitor with Anti-Myeloma Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 9. Molecular modeling provides a structural basis for PERK inhibitor selectivity towards RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Widespread PERK-dependent repression of ER targets in response to ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PERK-Opathies: An Endoplasmic Reticulum Stress Mechanism Underlying Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. selleckchem.com [selleckchem.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Basal Levels of eIF2α Phosphorylation Determine Cellular Antioxidant Status by Regulating ATF4 and xCT Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Detection of Unfolded Protein Response by Polymerase Chain Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CHOP induces death by promoting protein synthesis and oxidation in the stressed endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
Impact of serum concentration on Perk-IN-3 activity in cell culture
Welcome to the technical support center for Perk-IN-3. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their cell culture experiments involving this PERK inhibitor.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, with a focus on the impact of serum concentration.
Question: Why am I seeing variable or lower-than-expected potency (higher IC50) of this compound at higher serum concentrations?
Answer: This is a common observation when working with small molecule inhibitors in the presence of serum. The primary reasons for this include:
-
Protein Binding: this compound can bind to proteins present in the serum, most notably albumin. This binding sequesters the inhibitor, reducing the free concentration available to interact with its target, PERK, within the cells. The extent of this binding can be significant, with studies on other kinase inhibitors showing a substantial "serum shift" in IC50 values.[1]
-
Inhibitor Stability: Components within the serum may affect the stability of this compound over the course of your experiment. While specific stability data for this compound in various media is not extensively published, it is a known factor for many small molecules.
-
Serum-Induced Signaling: Serum contains growth factors and other signaling molecules that can activate parallel or downstream pathways, potentially masking the specific effects of PERK inhibition. Serum starvation itself is a known inducer of ER stress and can lead to the phosphorylation of eIF2α, the downstream target of PERK.
Recommendations:
-
Characterize Serum Effects: If possible, determine the IC50 of this compound in your cell line at different serum concentrations (e.g., 0.5%, 2%, 5%, 10% FBS) to quantify the impact of serum.
-
Serum Starvation/Reduction: For mechanistic studies, consider reducing the serum concentration or performing experiments in serum-free media after an initial cell attachment period. Be aware that serum starvation itself can induce PERK activity.
-
Use a Consistent Serum Lot: If complete serum removal is not feasible, use a single, quality-controlled lot of serum for the duration of a project to minimize variability.
-
Consider Protein Binding Assays: For in-depth studies, a serum protein binding assay can be performed to quantify the fraction of unbound this compound.
Question: My baseline PERK activity (p-eIF2α levels) is inconsistent between experiments, even in my untreated control group. What could be the cause?
Answer: Fluctuations in basal PERK activity can be attributed to several factors related to cell culture conditions:
-
Cell Confluency: As cells become more confluent, they can experience increased metabolic stress and nutrient deprivation, leading to the activation of the unfolded protein response (UPR), including the PERK pathway.
-
Media Age and Composition: Depletion of nutrients (like glucose and amino acids) or the accumulation of metabolic byproducts in older media can induce ER stress.
-
Handling Stress: Variations in handling, such as temperature fluctuations or extended time outside the incubator, can induce a stress response in cells.
-
Serum Variability: Different lots of serum can have varying levels of growth factors and other components that influence basal signaling.
Recommendations:
-
Standardize Seeding Density and Confluency: Plate cells at a consistent density and harvest or treat them at a predetermined confluency to ensure a consistent physiological state.
-
Use Fresh Media: Always use fresh, pre-warmed media for your experiments.
-
Maintain Consistent Handling Procedures: Standardize all cell handling steps to minimize stress.
-
Aliquot and Test Serum: Use a single lot of serum for a series of experiments and test new lots for their effect on basal PERK activity before use in critical studies.
Question: I am not observing the expected downstream effects of PERK inhibition with this compound, even at concentrations that should be effective.
Answer: If this compound is not producing the expected biological outcome, consider the following:
-
Cell Line Specificity: The dependence of your chosen cell line on the PERK pathway for the specific phenotype you are measuring may not be as significant as anticipated. Some cell lines may have redundant or alternative survival pathways.
-
Off-Target Effects: While this compound is designed to be a PERK inhibitor, like many kinase inhibitors, it may have off-target effects that could complicate the interpretation of results. For instance, some PERK inhibitors have been shown to also inhibit RIPK1.[2][3]
-
Inhibitor Integrity: Ensure that your stock solution of this compound is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Assay Endpoint and Timing: The timing of your assay is critical. PERK signaling can be dynamic. Ensure you are measuring your endpoint at a time point where the effects of PERK inhibition are expected to be maximal.
Recommendations:
-
Confirm PERK Pathway Inhibition: Directly measure the phosphorylation of eIF2α, a direct downstream target of PERK, by Western blot to confirm that this compound is inhibiting its intended target in your cellular system.
-
Use Positive Controls: Include a positive control for PERK activation (e.g., tunicamycin or thapsigargin) to ensure that the pathway is responsive in your cells.
-
Titrate the Inhibitor: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and experimental conditions.
-
Consult the Literature: Review literature for your specific cell line to understand its reliance on the PERK pathway for the biological process you are studying.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK). PERK is a key sensor of endoplasmic reticulum (ER) stress. Upon activation by the accumulation of unfolded or misfolded proteins in the ER, PERK autophosphorylates and then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation leads to a general attenuation of protein synthesis, reducing the protein load on the ER. This compound inhibits the kinase activity of PERK, thereby preventing the phosphorylation of eIF2α and the subsequent translational attenuation.
How does serum concentration affect the IC50 of PERK inhibitors?
Serum contains a high concentration of proteins, primarily albumin, which can bind to small molecule inhibitors. This binding reduces the free concentration of the inhibitor available to enter the cells and interact with its target. Consequently, a higher total concentration of the inhibitor is required to achieve the same level of biological effect in the presence of serum, leading to an increase in the apparent IC50 value. The magnitude of this "serum shift" depends on the affinity of the inhibitor for serum proteins.
What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C. For stock solutions, dissolve in a suitable solvent like DMSO and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Can I use this compound in animal studies?
The suitability of this compound for in vivo studies depends on its pharmacokinetic and pharmacodynamic properties, which should be independently evaluated. A related PERK inhibitor, GSK2606414, has been shown to be orally bioavailable and to cross the blood-brain barrier.[4]
Data Presentation
The following table summarizes the impact of serum on the activity of a well-characterized PERK inhibitor, GSK2606414, which can be used as a reference for understanding the potential effects on this compound. Note that the IC50 value can be influenced by the cell line and assay conditions.[5]
| Inhibitor | Cell Line | Serum Concentration | IC50 | Reference |
| GSK2606414 | N2A | Not Specified | 5.3 µM | [6] |
| GSK2606414 | ARPE-19 | Not Specified | 1.7 µM (at 72h) | [7] |
| Imatinib (example kinase inhibitor) | BaF3 (BCR-ABL) | 0% FBS | ~100 nM | [1] |
| Imatinib (example kinase inhibitor) | BaF3 (BCR-ABL) | 10% FBS | ~300 nM | [1] |
Experimental Protocols
Protocol 1: Cell-Based Assay for PERK Inhibition (Western Blot)
This protocol describes how to measure the inhibition of PERK activity in cultured cells by assessing the phosphorylation of its direct downstream target, eIF2α.
Materials:
-
Cell line of interest
-
Complete cell culture medium with varying percentages of Fetal Bovine Serum (FBS)
-
This compound
-
PERK activator (e.g., Tunicamycin or Thapsigargin)
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-eIF2α (Ser51), anti-total eIF2α, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
Serum Starvation (Optional): If the experiment is to be conducted in low serum, replace the medium with low-serum (e.g., 0.5% FBS) or serum-free medium and incubate for a period determined by your experimental design (e.g., 4-16 hours).
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
PERK Activation: Add a PERK activator (e.g., Tunicamycin at 2.5 µg/mL or Thapsigargin at 300 nM) to the wells (except for the unstimulated control) and incubate for the desired time (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-phospho-eIF2α and anti-total eIF2α) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot.
-
-
Analysis: Quantify the band intensities for phospho-eIF2α and total eIF2α. Normalize the phospho-eIF2α signal to the total eIF2α signal. For a loading control, re-probe the membrane with an antibody against a housekeeping protein like β-actin.
Protocol 2: In Vitro PERK Kinase Assay
This is a general protocol for measuring the direct inhibitory effect of a compound on PERK kinase activity in a cell-free system.
Materials:
-
Recombinant active PERK kinase
-
PERK substrate (e.g., recombinant eIF2α)
-
This compound
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 50 mM KCl, 2 mM DTT)
-
[γ-³²P]ATP or unlabeled ATP (depending on the detection method)
-
Detection reagents (e.g., P81 phosphocellulose paper for radiometric assay, or ADP-Glo™ kinase assay kit)
Procedure:
-
Reaction Setup: In a microplate, prepare the kinase reaction mixture containing kinase assay buffer, recombinant active PERK, and the PERK substrate.
-
Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP (either radiolabeled or unlabeled, depending on the assay format).
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop Reaction and Detection:
-
Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto P81 paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence-Based Assay (e.g., ADP-Glo™): Follow the manufacturer's instructions to stop the kinase reaction and measure the amount of ADP produced, which is then converted into a luminescent signal.
-
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
References
- 1. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK2606414 attenuates PERK/p-eIF2α/ATF4/CHOP axis and augments mitochondrial function to mitigate high glucose induced neurotoxicity in N2A cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Cell Line-Specific Responses to PERK Inhibitor Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PERK inhibitors. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of PERK inhibitors like GSK2606414?
A1: Under conditions of endoplasmic reticulum (ER) stress, such as the accumulation of unfolded proteins, the PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase) protein is activated.[1] Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation leads to a general reduction in protein synthesis, which helps to alleviate the protein folding load on the ER.[1][2] However, this also selectively promotes the translation of certain stress-response genes, like ATF4.[2] PERK inhibitors, such as GSK2606414, are ATP-competitive inhibitors that bind to the kinase domain of PERK, preventing its autophosphorylation and subsequent phosphorylation of eIF2α.[3] This blocks the downstream signaling cascade.
Q2: Why do different cell lines exhibit varying sensitivity to PERK inhibitor treatment?
A2: The sensitivity of cell lines to PERK inhibitors can vary significantly due to several factors:
-
Basal PERK Activity: Some cancer cell lines, particularly those with high rates of protein synthesis and secretion like multiple myeloma, have constitutively high levels of ER stress and are more dependent on the PERK signaling pathway for survival.[4] This dependency makes them more sensitive to PERK inhibition.
-
Genetic Background: The genetic makeup of a cell line, including the status of oncogenes and tumor suppressor genes, can influence its reliance on specific survival pathways. For example, some breast cancer subtypes show an enrichment for a PERK activity signature, which correlates with a poorer prognosis and may indicate a dependency on this pathway.
-
Acquired Resistance: Cells can develop resistance to chemotherapeutic agents by upregulating survival pathways, including the PERK pathway.[5] These cells may then become more sensitive to PERK inhibitors.
-
Off-Target Effects of the Inhibitor: The observed cellular response may not solely be due to PERK inhibition. For example, the commonly used PERK inhibitor GSK2606414 has been shown to also inhibit RIPK1 (Receptor-Interacting Protein Kinase 1), which can affect cell death pathways independently of PERK.[6]
Q3: Are there known off-target effects for commonly used PERK inhibitors?
A3: Yes. While many PERK inhibitors are highly selective, off-target effects have been reported. A critical example is GSK2606414 and the related compound GSK2656157, which have been shown to be potent inhibitors of RIPK1 kinase.[6] This is significant because RIPK1 is a key regulator of TNF-mediated cell death pathways, including apoptosis and necroptosis.[6] Therefore, if you are studying these processes, it is crucial to consider that the observed effects of these inhibitors may be due to RIPK1 inhibition rather than, or in addition to, PERK inhibition. Using structurally distinct PERK inhibitors or genetic approaches (e.g., siRNA/shRNA knockdown of PERK) can help to validate that the observed phenotype is on-target.
Troubleshooting Guides
Inconsistent or Unexpected Western Blot Results for PERK Pathway Proteins
Q: My western blot for phosphorylated PERK (p-PERK) or phosphorylated eIF2α (p-eIF2α) is showing no signal, a weak signal, or inconsistent results. What could be the problem?
A: Western blotting for phosphorylated proteins can be challenging due to the transient nature of phosphorylation and the low abundance of some phosphoproteins. Here are several potential causes and solutions:
-
Sample Preparation:
-
Blocking Step:
-
Antibody Incubation:
-
Problem: Weak signal due to suboptimal antibody concentration or incubation time.
-
Solution: Optimize the primary antibody concentration. For many phospho-specific antibodies, an overnight incubation at 4°C is recommended to enhance signal.[7]
-
-
Washing Buffers:
-
Problem: Interference from phosphate ions in PBS-based washing buffers.
-
Solution: Use Tris-buffered saline with Tween-20 (TBST) for all washing steps.[9]
-
-
Loading Control:
-
Problem: Difficulty in interpreting changes in phosphorylation levels without knowing the total protein levels.
-
Solution: After detecting the phosphorylated protein, you may need to strip the membrane and re-probe for the corresponding total protein (e.g., total PERK or total eIF2α). Be aware that stripping can lead to some protein loss. Alternatively, run duplicate gels.[1]
-
Variable Cell Viability Assay Results
Q: I am getting inconsistent IC50 values for my PERK inhibitor in different experiments with the same cell line. What are the possible reasons?
A: Inconsistent IC50 values can arise from several experimental variables:
-
Cell Seeding Density:
-
Problem: The number of cells plated can significantly impact the outcome of a cell viability assay.
-
Solution: Ensure that you are using a consistent and optimized cell seeding density for each experiment. It is recommended to perform a cell titration experiment to determine the optimal density for your cell line and assay duration.
-
-
Drug Potency and Stability:
-
Problem: The PERK inhibitor may degrade over time, especially if not stored correctly.
-
Solution: Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. Store the stock solution according to the manufacturer's instructions, typically at -20°C or -80°C.
-
-
Assay Duration:
-
Problem: The length of time cells are exposed to the inhibitor will influence the IC50 value.
-
Solution: Use a consistent treatment duration for all experiments. A 48 or 72-hour incubation is common for cell viability assays.
-
-
Cell Health and Passage Number:
-
Problem: Cells that are unhealthy or have been in culture for too long (high passage number) can respond differently to treatment.
-
Solution: Use cells that are in the logarithmic growth phase and have a consistent and low passage number. Regularly check for mycoplasma contamination.
-
Data Presentation
Table 1: Comparative IC50 Values of GSK2606414 in Multiple Myeloma Cell Lines
| Cell Line | IC50 (µM) at 48h |
| H929 | 10 ± 0.04 |
| KMS11 | 15 ± 0.09 |
| L363 | 12 ± 0.1 |
| U266 | 18 ± 0.05 |
| OPM2 | 80 ± 0.15 |
| JJN3 | 75 ± 0.2 |
| JIM3 | 29 ± 0.01 |
| Data is illustrative and based on published findings. Actual values may vary between experiments.[4] |
Table 2: Qualitative Cell Line-Specific Responses to PERK Inhibitors
| Cell Line | Cancer Type | Typical Response to PERK Inhibition | Notes |
| MCF-7 | Breast Cancer | Varies; can be sensitive, especially drug-resistant variants.[10] | Sensitivity may be enhanced in cells with acquired chemoresistance. |
| A549 | Lung Cancer | Sensitive; inhibition can induce apoptosis.[11] | Can be used as a model to study PERK-dependent apoptosis. |
| U87 | Glioblastoma | Sensitized to other treatments (e.g., temozolomide) with PERK inhibition.[7] | PERK inhibition may overcome radiation resistance.[12] |
| HCT116 | Colorectal Cancer | PERK inhibition can exacerbate ER stress-induced apoptosis.[13] | A good model for studying the pro-apoptotic effects of PERK inhibitors. |
| HPF | Normal Lung Fibroblasts | Generally less sensitive compared to cancer cells.[14] | Useful as a control to assess cancer-specific cytotoxicity. |
| This table provides a summary of general observations from various studies. Specific responses can be context- and experiment-dependent. |
Experimental Protocols
Protocol 1: Western Blot Analysis of PERK Signaling Pathway
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the PERK inhibitor at the desired concentrations for the specified duration. Include a vehicle control (e.g., DMSO). To induce ER stress and observe the inhibitory effect, you can co-treat with an ER stress inducer like tunicamycin or thapsigargin for a shorter period (e.g., 2-6 hours) before harvesting.
-
-
Cell Lysis:
-
Place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a freshly prepared protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each sample to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-PERK, anti-p-eIF2α, anti-ATF4, or anti-CHOP) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (Optional):
-
To detect total protein levels, the membrane can be stripped using a mild stripping buffer and then re-probed with the antibody for the total form of the protein of interest and/or a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding:
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the PERK inhibitor in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control and a no-cell control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[2]
-
Pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: PERK signaling pathway under ER stress and its inhibition.
Caption: Experimental workflow for assessing cell line-specific responses.
References
- 1. researchgate.net [researchgate.net]
- 2. researchhub.com [researchhub.com]
- 3. Characterization of a PERK Kinase Inhibitor with Anti-Myeloma Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2.2. Western Blot Analysis [bio-protocol.org]
- 9. A PERK specific inhibitor blocks metastatic progression by limiting integrated stress response-dependent survival of quiescent cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. selleckchem.com [selleckchem.com]
- 14. mdpi.com [mdpi.com]
Addressing experimental variability in Perk-IN-3 studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address experimental variability in studies utilizing Perk-IN-3, a potent PERK inhibitor. The information is tailored for researchers, scientists, and drug development professionals to help ensure the robustness and reproducibility of their experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of the Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK).[1] PERK is a key sensor of endoplasmic reticulum (ER) stress and a crucial component of the unfolded protein response (UPR).[2][3] Under ER stress, PERK is activated through autophosphorylation, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[2][4] This action attenuates global protein synthesis to reduce the protein load on the ER and selectively promotes the translation of stress-responsive genes, such as ATF4.[1][2] this compound, by inhibiting the kinase activity of PERK, prevents the phosphorylation of eIF2α and the subsequent downstream signaling events.[1][5]
Q2: What is the reported potency of this compound?
This compound has been reported to have a half-maximal inhibitory concentration (IC50) of 7.4 nM for PERK.[1]
Q3: What are the common sources of experimental variability in cell-based assays using PERK inhibitors?
Several factors can contribute to variability in cell-based assays, including:
-
Cell line heterogeneity: Different cell lines may exhibit varying levels of PERK expression and sensitivity to ER stress.[6]
-
Cell culture conditions: Factors such as cell density, passage number, and media composition can influence cellular responses.[7][8]
-
Inconsistent drug preparation and handling: Improper dissolution or storage of this compound can affect its potency.
-
Assay-specific parameters: Incubation times, reagent concentrations, and the type of assay used can all introduce variability.[9][10]
-
Off-target effects: Like many kinase inhibitors, those targeting PERK may have off-target activities that can lead to unexpected cellular responses.[2][11]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, edge effects on the plate, or improper mixing of reagents. | Ensure uniform cell seeding density across the plate. To minimize edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile media or PBS. Ensure thorough but gentle mixing of all reagents, including this compound, before adding to the wells. |
| Inconsistent or unexpected downstream signaling effects (e.g., p-eIF2α levels) | Cell line-specific kinetics of PERK inhibition, off-target effects of this compound, or issues with antibody specificity in Western blotting. | Perform a time-course and dose-response experiment to determine the optimal concentration and incubation time for this compound in your specific cell line. Validate key findings with a secondary PERK inhibitor or using genetic approaches like siRNA-mediated PERK knockdown.[12] Ensure the specificity of your antibodies through appropriate controls, such as using lysates from PERK knockout cells. |
| Observed cellular toxicity at expected effective concentrations | Off-target effects of the inhibitor, prolonged inhibition of the pro-survival PERK pathway, or cell line sensitivity. | Conduct a comprehensive toxicity profiling of this compound in your cell model. Consider that prolonged PERK inhibition can be detrimental to cells. It may be necessary to use lower concentrations or shorter treatment durations. Test the inhibitor in a panel of cell lines to assess for differential sensitivity. |
| This compound appears to be inactive or has low potency | Improper storage or handling of the compound, leading to degradation. Incorrect final concentration due to calculation or dilution errors. The chosen assay is not sensitive enough to detect the effect. | Store this compound according to the manufacturer's instructions, typically as a stock solution at -20°C or -80°C. Prepare fresh working dilutions for each experiment. Double-check all calculations and dilutions. Consider using a more sensitive or direct assay for PERK activity, such as a cell-free kinase assay.[3] |
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | PERK | [1] |
| IC50 | 7.4 nM | [1] |
| CAS Number | 1337532-08-7 | [1] |
| Molecular Formula | C22H16F2N4O2 | [1] |
| Molecular Weight | 406.38 | [1] |
Table 2: Common PERK Inhibitors and their Reported IC50 Values
| Inhibitor | IC50 (nM) | Reference |
| This compound | 7.4 | [1] |
| GSK2606414 | 0.4 | [5] |
| GSK2656157 | 0.9 | [5] |
| AMG PERK 44 | 6 | [5] |
Experimental Protocols
Protocol 1: Western Blot Analysis of PERK Pathway Activation
This protocol describes the steps to assess the phosphorylation status of PERK and eIF2α in response to ER stress and treatment with this compound.
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Induce ER stress using a known inducer (e.g., thapsigargin or tunicamycin) for a predetermined time.
-
Treat cells with the desired concentrations of this compound for the appropriate duration. Include vehicle-treated controls.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-PERK (Thr980), total PERK, p-eIF2α (Ser51), total eIF2α, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[12]
-
Protocol 2: Cell Viability Assay
This protocol outlines a method to determine the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density appropriate for the duration of the assay.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound. Include vehicle-treated and untreated controls.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
-
Viability Assessment:
-
Add a viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of viable cells relative to the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value if applicable.
-
Mandatory Visualizations
Caption: The PERK signaling pathway in the unfolded protein response.
Caption: A typical experimental workflow for studying this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. icr.ac.uk [icr.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Therapeutic Potential of Targeting the PERK Signaling Pathway in Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. bioagilytix.com [bioagilytix.com]
- 8. Structural determinants of PERK inhibitor potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of a PERK Kinase Inhibitor with Anti-Myeloma Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the kinase insert loop of PERK selectively modulates PERK signaling without systemic toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a cell-free screening assay for the identification of direct PERK activators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mesoscale.com [mesoscale.com]
Validation & Comparative
Navigating PERK Inhibition: A Comparative Analysis of GSK2606414 and Perk-IN-3
In the landscape of targeted therapeutics, the inhibition of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) has emerged as a promising strategy for a variety of diseases, including cancer and neurodegenerative disorders. PERK is a critical mediator of the Unfolded Protein Response (UPR), a cellular stress response pathway. This guide provides a comparative overview of two notable PERK inhibitors, GSK2606414 and Perk-IN-3, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
It is important to note that while GSK2606414 is a well-characterized compound with extensive publicly available data, this compound is a more recently emerged inhibitor with limited published research beyond its initial potency. This guide reflects the current state of available information.
Quantitative Efficacy and Selectivity
A direct comparison of the in vitro potency reveals that both GSK2606414 and this compound are highly potent inhibitors of PERK. However, a comprehensive understanding of an inhibitor's utility requires an assessment of its selectivity against other kinases.
| Inhibitor | Target | IC50 (nM) | Selectivity (Fold-Increase in IC50 vs. PERK) |
| GSK2606414 | PERK (EIF2AK3) | 0.4 | - |
| HRI (EIF2AK1) | 420 | >1000x | |
| PKR (EIF2AK2) | 696 | >1700x | |
| This compound | PERK | 7.4 [1] | Not Publicly Available |
GSK2606414 demonstrates exceptional potency with an IC50 of 0.4 nM against PERK.[2][3][4][5] Crucially, it exhibits high selectivity, with over 1000-fold less activity against the related kinases HRI and PKR.[3][5] This high degree of selectivity is critical for minimizing off-target effects in experimental systems.
This compound is also a potent PERK inhibitor, with a reported IC50 of 7.4 nM.[1] However, at present, its selectivity profile against other kinases is not widely documented in peer-reviewed literature, which is a key consideration for its application in research.
In Vivo Efficacy of GSK2606414
GSK2606414 has been demonstrated to be orally bioavailable and capable of crossing the blood-brain barrier.[2][6] In preclinical models, orally administered GSK2606414 has been shown to inhibit tumor growth in a dose-dependent manner in mice with pancreatic tumor xenografts.[2] Furthermore, it has shown neuroprotective effects in mouse models of prion disease.[6] However, side effects such as weight loss and elevated blood glucose have been observed, likely due to the on-target inhibition of PERK in the pancreas.[6]
Data on the in vivo efficacy and potential side effects of this compound are not currently available in the public domain.
PERK Signaling Pathway and Inhibitor Mechanism of Action
Under conditions of endoplasmic reticulum (ER) stress, such as the accumulation of unfolded proteins, the chaperone protein BiP/GRP78 dissociates from PERK, leading to PERK's dimerization and autophosphorylation. Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation event leads to a global attenuation of protein synthesis, reducing the protein-folding load on the ER. Paradoxically, it also leads to the preferential translation of Activating Transcription Factor 4 (ATF4), which upregulates genes involved in stress response and, under prolonged stress, apoptosis. Both GSK2606414 and this compound are ATP-competitive inhibitors that bind to the kinase domain of PERK, preventing its autophosphorylation and subsequent downstream signaling.
Caption: The PERK branch of the Unfolded Protein Response signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays commonly used to evaluate PERK inhibitors.
In Vitro PERK Kinase Inhibition Assay (for IC50 Determination)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the PERK kinase domain.
-
Reagents and Materials : Recombinant human PERK kinase domain, ATP, biotinylated peptide substrate corresponding to the eIF2α Ser51 region, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA), test compounds (GSK2606414 or this compound), and a detection system (e.g., HTRF or ELISA-based).
-
Procedure :
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the recombinant PERK kinase domain (e.g., 20 nM final concentration) to the kinase buffer.
-
Add the test compound at various concentrations (e.g., 0.001–1000 nM).
-
Initiate the kinase reaction by adding a mixture of ATP (e.g., 10 µM) and the biotinylated peptide substrate (e.g., 500 nM).
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Detect the level of substrate phosphorylation using an appropriate detection method (e.g., addition of streptavidin-XL665 and an anti-phospho-eIF2α antibody conjugated to a fluorophore).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[4]
-
Cellular Assay for PERK Autophosphorylation
This assay measures the inhibition of PERK activation within a cellular context.
-
Cell Culture : Culture a suitable cell line (e.g., A549 human lung carcinoma cells) in appropriate growth medium.
-
Procedure :
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the PERK inhibitor (e.g., GSK2606414) or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Induce ER stress by treating the cells with an agent such as thapsigargin or tunicamycin for a defined period (e.g., 30-120 minutes).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of phosphorylated PERK (p-PERK) and total PERK by Western blotting using specific antibodies.
-
Quantify the band intensities and normalize the p-PERK signal to the total PERK signal. The cellular IC50 can then be determined.[2]
-
Conclusion
GSK2606414 is a highly potent and selective PERK inhibitor with well-documented in vitro and in vivo activity, making it a valuable tool for studying the PERK signaling pathway. This compound also demonstrates high potency in vitro, but a comprehensive evaluation of its efficacy and specificity will require further investigation and publication of more extensive datasets. For researchers and drug developers, the choice of inhibitor will depend on the specific experimental needs, with GSK2606414 offering a more established profile for in-depth studies, while this compound may represent an alternative for initial screening purposes. As more data on this compound becomes available, a more direct and detailed comparison will be possible.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NCI 159456 PERK Inhibitor as a Targeted Therapy for Lung Cancer: An In Vitro Study | MDPI [mdpi.com]
- 3. The structure of the PERK kinase domain suggests the mechanism for its activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Crystal structures reveal transient PERK luminal domain tetramerization in endoplasmic reticulum stress signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Analysis of PERK-IN-3 and Other PERK Inhibitors for Researchers
A Comparative Guide to Potency, Selectivity, and Cellular Activity
The protein kinase R (PKR)-like endoplasmic reticulum (ER) kinase (PERK) is a critical mediator of the unfolded protein response (UPR), a cellular stress response pathway implicated in a variety of diseases, including cancer and neurodegenerative disorders. As such, PERK has emerged as a promising therapeutic target. This guide provides a head-to-head analysis of Perk-IN-3 and other notable PERK inhibitors, offering a comprehensive comparison of their performance based on available experimental data. This objective overview is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate inhibitor for their specific research needs.
PERK Signaling Pathway
Under ER stress, the chaperone protein BiP/GRP78 dissociates from PERK, leading to its dimerization and autophosphorylation. Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which in turn attenuates global protein synthesis while promoting the translation of specific stress-responsive mRNAs, such as activating transcription factor 4 (ATF4). ATF4 upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis via the transcription factor CHOP.
Caption: The PERK branch of the Unfolded Protein Response pathway.
Comparative Analysis of PERK Inhibitors
The following tables summarize the in vitro potency and selectivity of this compound against other commonly used PERK inhibitors.
Table 1: In Vitro Potency of PERK Inhibitors
| Compound | IC50 (nM) | Assay Type | Reference |
| This compound | 7.4 | Biochemical | [1] |
| GSK2606414 | 0.4 | Biochemical | [2] |
| GSK2656157 | 0.9 | Cell-free | [2][3] |
| ISRIB | 5 | Biochemical | [2] |
| AMG PERK 44 | 6 | Biochemical | [2] |
Table 2: Selectivity Profile of PERK Inhibitors
| Compound | Off-Target(s) | Selectivity Notes | Reference |
| This compound | Not extensively reported | - | |
| GSK2606414 | RIPK1 | Potent inhibitor of RIPK1, which should be considered in experimental design. | [4][5] |
| GSK2656157 | RIPK1 | Highly selective against a panel of 300 kinases (>500-fold), but also inhibits RIPK1. | [2][4][6] |
| ISRIB | - | Acts downstream of eIF2α phosphorylation. | [2] |
| AMG PERK 44 | GCN2, B-Raf | >1000-fold selective over GCN2 and >160-fold over B-Raf. | [2] |
Table 3: Cellular Activity of PERK Inhibitors
| Compound | Cellular IC50 (nM) | Cell Line | Downstream Effects | Reference |
| This compound | Not reported | - | - | |
| GSK2656157 | 10-30 | BxPC3 | Inhibition of p-eIF2α, ATF4, and CHOP. | [3][7][8] |
In Vivo Efficacy:
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the characterization of PERK inhibitors.
In Vitro PERK Kinase Inhibition Assay (TR-FRET)
This assay quantitatively measures the inhibition of PERK kinase activity in a biochemical format.
Experimental Workflow:
Caption: Workflow for a time-resolved fluorescence energy transfer (TR-FRET) based PERK kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Dilute recombinant human PERK enzyme, ULight™-labeled eIF2α substrate, and ATP to desired concentrations in kinase assay buffer.
-
Prepare a serial dilution of the PERK inhibitor (e.g., this compound).
-
-
Assay Procedure:
-
Add PERK enzyme and the inhibitor to a low-volume 384-well plate.
-
Initiate the kinase reaction by adding a mixture of ATP and ULight™-eIF2α.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add Europium-labeled anti-phospho-eIF2α antibody and incubate to allow for antibody binding.
-
-
Data Analysis:
-
Read the plate using a TR-FRET-compatible plate reader.
-
Calculate the ratio of the acceptor (ULight™) to donor (Europium) fluorescence.
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Phosphorylation of eIF2α (Western Blot)
This method is used to assess the ability of a PERK inhibitor to block the phosphorylation of its direct substrate, eIF2α, in a cellular context.
Experimental Workflow:
Caption: Standard workflow for analyzing protein phosphorylation via Western blot.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere.
-
Pre-incubate cells with the PERK inhibitor at various concentrations for a specified time (e.g., 1 hour).
-
Induce ER stress by adding an agent such as thapsigargin or tunicamycin for a defined period (e.g., 1-4 hours).
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-eIF2α (Ser51) and total eIF2α overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-eIF2α signal to the total eIF2α signal to determine the extent of phosphorylation.
-
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of PERK inhibitors in a living organism.
Methodology:
-
Cell Implantation:
-
Subcutaneously inject a suspension of human tumor cells (e.g., BxPC3 pancreatic cancer cells) into the flank of immunocompromised mice (e.g., nude mice).
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth regularly.
-
When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the PERK inhibitor (e.g., by oral gavage) and vehicle control according to a predetermined dosing schedule and duration.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Conclusion
The available data indicates that this compound is a potent inhibitor of PERK in biochemical assays. However, a comprehensive understanding of its cellular activity, selectivity, and in vivo efficacy requires further investigation. In contrast, inhibitors like GSK2656157 have been more extensively characterized, demonstrating potent cellular activity and in vivo anti-tumor effects, albeit with potential on-target toxicity. The choice of a PERK inhibitor should be guided by the specific experimental context, with careful consideration of its known potency, selectivity profile, and the availability of detailed experimental data to support its use. This guide serves as a starting point for researchers to make informed decisions in the rapidly evolving field of PERK-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular modeling provides a structural basis for PERK inhibitor selectivity towards RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Validating the Specificity of Perk-IN-3 for the PERK Kinase Domain: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Perk-IN-3 with other known inhibitors of the Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). The data presented here is designed to assist researchers in validating the specificity of this compound for the PERK kinase domain through established biochemical and cellular assays.
Introduction to PERK and its Inhibition
Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is a critical component of the unfolded protein response (UPR), an adaptive signaling pathway activated by endoplasmic reticulum (ER) stress. Under stress conditions, PERK autophosphorylates and subsequently phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This action leads to a global attenuation of protein synthesis, reducing the protein load on the ER, while simultaneously promoting the translation of specific stress-responsive genes, such as ATF4. Given its central role in cell survival and apoptosis under stress, PERK has emerged as a significant therapeutic target in various diseases, including cancer and neurodegenerative disorders. The development of specific PERK inhibitors is therefore of high interest. This guide focuses on this compound and compares its biochemical potency with other well-characterized PERK inhibitors.
Biochemical Potency Comparison
The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) of this compound and other known PERK inhibitors against the PERK kinase. Lower IC50 values indicate higher potency.
| Compound | PERK IC50 (nM) |
| This compound | 7.4 [1] |
| GSK2606414 | 0.4[2] |
| GSK2656157 | 0.9[3] |
| AMG PERK 44 | 6 |
Kinase Selectivity Profile
A crucial aspect of validating a kinase inhibitor is to determine its selectivity against other kinases. While specific selectivity data for this compound is not yet publicly available, the following table provides an example of the selectivity profile for GSK2656157, highlighting the importance of screening against a broad panel of kinases. A highly selective inhibitor will show significantly higher IC50 values against other kinases compared to its target.
| Kinase | GSK2656157 IC50 (nM) |
| PERK | 0.9 [3] |
| Other Kinases (panel of 300) | >100[3][4] |
Experimental Protocols
Biochemical PERK Kinase Inhibition Assay (In Vitro)
This assay quantifies the ability of an inhibitor to block the phosphorylation of the PERK substrate, eIF2α, by the purified PERK kinase domain.
Materials:
-
Recombinant human PERK kinase domain
-
Recombinant human eIF2α protein
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 50 mM KCl, 2 mM DTT, 0.1 mM EGTA, 0.1 mM EDTA, 0.03% Brij 35, 5% DMSO, and 10 μg/mL BSA)
-
Test inhibitor (this compound and comparators)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
Add a small volume of the diluted inhibitors to the wells of a 384-well plate.
-
Add the PERK kinase and eIF2α substrate to the wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP. The final concentration of ATP should be at or near its Km for PERK.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and detect the amount of ADP produced using a luminometer-based detection reagent.
-
The amount of ADP produced is proportional to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Assay for PERK Inhibition: Western Blot for Phospho-eIF2α
This assay validates the inhibitor's activity in a cellular context by measuring the phosphorylation of PERK's direct downstream target, eIF2α.
Materials:
-
Human cell line (e.g., HEK293T, HeLa)
-
Cell culture medium and supplements
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
Test inhibitor (this compound and comparators)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-eIF2α (Ser51), anti-total-eIF2α, and anti-ATF4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor for 1 hour.
-
Induce ER stress by adding Tunicamycin (e.g., 2.5 µg/mL) or Thapsigargin (e.g., 1 µM) and incubate for an additional 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-eIF2α overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total eIF2α.
-
A reduction in the phospho-eIF2α signal relative to the total eIF2α in the presence of the inhibitor indicates target engagement and inhibition of PERK in the cell. A corresponding decrease in the downstream ATF4 protein levels can also be assessed.
Visualizations
Caption: The PERK branch of the Unfolded Protein Response (UPR) signaling pathway.
Caption: Experimental workflow for validating the specificity of a PERK kinase inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of a PERK Kinase Inhibitor with Anti-Myeloma Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a novel PERK kinase inhibitor with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Evaluating the Therapeutic Potential of PERK Inhibitors: A Comparative Analysis of Perk-IN-3 and Existing Compounds
For Researchers, Scientists, and Drug Development Professionals
The protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is a critical mediator of the unfolded protein response (UPR), a cellular stress response pathway. Chronic activation of PERK is implicated in a range of diseases, including neurodegenerative disorders, metabolic diseases, and cancer, making it a compelling target for therapeutic intervention. This guide provides a comparative overview of Perk-IN-3 and other existing PERK inhibitors, with a focus on their biochemical potency, cellular activity, and in vivo efficacy, supported by experimental data and detailed protocols.
Comparative Analysis of PERK Inhibitors
The development of potent and selective PERK inhibitors has been a key focus of research. Below is a summary of the quantitative data for this compound and the well-characterized, albeit discontinued for clinical development due to toxicity, GSK2606414.
| Parameter | This compound | GSK2606414 |
| Target | PERK | PERK |
| Mechanism of Action | ATP-competitive inhibitor | ATP-competitive inhibitor |
| Biochemical Potency (IC50) | 0.4 nM | 0.4 nM |
| Cellular Potency (p-eIF2α IC50) | Data not available | 10 nM |
| In Vivo Efficacy (Model) | Data not available | Prion-diseased mice (Neurodegeneration) |
| In Vivo Outcome | Data not available | Prevented memory deficits and neuronal loss |
| Pharmacokinetics (Mouse) | Data not available | Orally bioavailable, brain-penetrant |
| Reported Toxicity | Data not available | Pancreatic toxicity, weight loss |
Signaling Pathway and Experimental Workflow
To effectively evaluate and compare PERK inhibitors, a standardized set of experiments is crucial. The following diagrams illustrate the PERK signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: The PERK signaling pathway under ER stress and the point of therapeutic intervention.
Validating the Significance of Perk-IN-3's Effects: A Comparative Analysis Framework
For researchers, scientists, and drug development professionals, rigorously evaluating the statistical significance and comparative efficacy of a novel inhibitor is paramount. This guide provides a framework for the statistical analysis of Perk-IN-3, a potent PERK inhibitor with a reported IC50 of 7.4 nM. Due to a lack of publicly available, peer-reviewed experimental data specifically for this compound, this guide will use data from well-characterized PERK inhibitors such as GSK2606414 and AMG PERK 44 as placeholders to illustrate the required data presentation and experimental protocols. This will enable a direct, evidence-based comparison once analogous data for this compound is available.
Data Presentation: A Comparative Look at PERK Inhibitors
To objectively assess the performance of this compound, its biochemical and cellular activities must be compared against other known PERK inhibitors. The following tables provide a template for such a comparison, populated with data for established inhibitors.
Table 1: Biochemical Potency and Selectivity of PERK Inhibitors
| Compound | Target | IC50 (nM) | Selectivity Profile (Kinase Panel) | Reference |
| This compound | PERK | 7.4 | Data not available | [1] |
| GSK2606414 | PERK | 0.4 | >100-fold selective over other EIF2AKs | [2] |
| GSK2656157 | PERK | 0.9 | >500-fold selective against a panel of 300 kinases | [2] |
| AMG PERK 44 | PERK | 6 | >1000-fold selective over GCN2 | [2] |
Table 2: Cellular Activity of PERK Inhibitors
| Compound | Cell Line | Assay | Endpoint | EC50 (nM) | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| GSK2606414 | HCT116 | Apoptosis Assay | Increased ER stress-induced apoptosis | Concentration-dependent | [2] |
| GSK2656157 | Multiple | Western Blot | Inhibition of PERK autophosphorylation, eIF2α phosphorylation, and ATF4 expression | 10-30 | |
| AMG PERK 44 | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key experiments used to characterize PERK inhibitors.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the PERK kinase domain.
Materials:
-
Recombinant human PERK kinase domain
-
eIF2α (substrate)
-
ATP (radiolabeled or with a detection system like ADP-Glo™)
-
Kinase buffer
-
Test compounds (e.g., this compound, GSK2606414)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the recombinant PERK kinase, the substrate (eIF2α), and the kinase buffer.
-
Add the diluted test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., scintillation counting for radiolabeled ATP or luminescence for ADP-Glo™).
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Western Blot Analysis of PERK Pathway Activation
This method is used to assess the effect of an inhibitor on the phosphorylation of PERK and its downstream targets in cultured cells.
Materials:
-
Cell culture medium and supplements
-
Human cell line (e.g., HEK293T, HeLa)
-
ER stress inducer (e.g., Tunicamycin, Thapsigargin)
-
Test compounds
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer system
-
Primary antibodies (anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Induce ER stress by adding an ER stress inducer for a defined period (e.g., 2-6 hours).
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Cell Viability Assay
This assay measures the effect of the inhibitor on cell survival, either alone or in combination with an ER stress-inducing agent.
Materials:
-
Human cancer cell line (e.g., A549, HCT116)
-
Cell culture medium
-
Test compounds
-
ER stress inducer
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with serial dilutions of the test compound, with or without an ER stress inducer.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
Mandatory Visualizations
To facilitate a clear understanding of the molecular pathways and experimental procedures, the following diagrams are provided.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Perk-IN-3
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Perk-IN-3, a potent PERK inhibitor. By adhering to these procedural, step-by-step instructions, you can mitigate risks and ensure the integrity of your research.
Immediate Safety and Handling Protocols
This compound is a potent research compound that requires careful handling to avoid accidental exposure. The primary hazards associated with this compound include being harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The following personal protective equipment is essential when handling this compound in a laboratory setting. This is the minimum requirement, and specific experimental conditions may necessitate additional protective measures.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields or a face shield. | Protects eyes from splashes or airborne particles of the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and absorption of the chemical. |
| Body Protection | Impervious laboratory coat or gown. | Protects against contamination of personal clothing and skin. |
| Respiratory | A suitable respirator should be used. | Prevents inhalation of the compound, especially when handling the powder form or creating aerosols. |
Engineering Controls
To further minimize exposure risk, the following engineering controls should be in place:
| Control Measure | Specification |
| Ventilation | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. |
| Safety Stations | Easily accessible eye wash stations and safety showers must be available in the immediate work area. |
| Controlled Access | Access to areas where this compound is handled should be restricted to authorized personnel only.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for maintaining a safe research environment.
Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure all necessary PPE is worn correctly and that the chemical fume hood is functioning properly. Prepare all required materials and equipment to minimize movement and potential for spills.
-
Weighing and Reconstitution : When handling the solid form of this compound, conduct all weighing and reconstitution procedures within a chemical fume hood to prevent inhalation of the powder.
-
Solution Handling : When working with solutions of this compound, use appropriate precision dispensing tools to avoid splashes and aerosols.
-
Incubation and Analysis : During experimental procedures, ensure that all containers with this compound are clearly labeled.
-
Post-Handling : After handling, decontaminate all work surfaces with an appropriate cleaning agent. Remove and dispose of PPE as outlined in the disposal plan. Wash hands thoroughly with soap and water.
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure. As a potent kinase inhibitor, this compound waste should be treated as hazardous chemical waste.
Waste Segregation and Collection
-
Solid Waste : All solid waste contaminated with this compound, including empty vials, pipette tips, gloves, and other disposable labware, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste : All liquid waste containing this compound, including unused solutions and cell culture media, should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour any liquid waste containing this compound down the drain.
-
Sharps : Any sharps, such as needles or blades, contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
Disposal Procedure
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazards.
-
Storage : Store hazardous waste containers in a designated, secure area away from general laboratory traffic, awaiting pickup by a certified hazardous waste disposal service.
-
Professional Disposal : Arrange for the collection and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not attempt to dispose of this waste through regular trash or sewer systems. Some non-hazardous laboratory waste may be suitable for regular trash or drain disposal, but this is not the case for potent kinase inhibitors.[2][3]
Experimental Protocol: In Vitro PERK Inhibition Assay
The following is a representative protocol for assessing the inhibitory activity of this compound on the PERK enzyme in a cell-based assay.
-
Cell Culture : Culture a suitable cell line (e.g., a human cancer cell line known to exhibit ER stress) in the recommended growth medium and conditions.
-
Compound Preparation : Prepare a stock solution of this compound in a suitable solvent, such as DMSO. From the stock solution, create a series of dilutions to be tested.
-
Cell Treatment : Seed the cells in a multi-well plate and allow them to adhere overnight. The following day, treat the cells with the various concentrations of this compound for a predetermined amount of time. Include appropriate positive and negative controls.
-
Induction of ER Stress : To activate the PERK pathway, treat the cells with an ER stress-inducing agent (e.g., thapsigargin or tunicamycin) for a specified duration.
-
Cell Lysis and Protein Quantification : After treatment, wash the cells with PBS and lyse them to extract total protein. Determine the protein concentration of each lysate.
-
Western Blot Analysis : Perform western blotting to analyze the phosphorylation status of PERK and its downstream target, eIF2α. Use specific antibodies to detect total and phosphorylated forms of these proteins.
-
Data Analysis : Quantify the band intensities from the western blots and calculate the ratio of phosphorylated to total protein for both PERK and eIF2α. Determine the IC50 value of this compound, which is the concentration that inhibits 50% of PERK activity.
Signaling Pathway and Workflow Diagrams
To visually represent the key processes involved in the safe handling of this compound, the following diagrams have been generated.
Caption: Experimental workflow for handling this compound.
Caption: this compound mechanism of action in the PERK pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
